Product packaging for 2,4-Difluorophenylboronic acid(Cat. No.:CAS No. 144025-03-6)

2,4-Difluorophenylboronic acid

Katalognummer: B122123
CAS-Nummer: 144025-03-6
Molekulargewicht: 157.91 g/mol
InChI-Schlüssel: QQLRSCZSKQTFGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,4-Difluorophenylboronic acid is a useful research compound. Its molecular formula is C6H5BF2O2 and its molecular weight is 157.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BF2O2 B122123 2,4-Difluorophenylboronic acid CAS No. 144025-03-6

Eigenschaften

IUPAC Name

(2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLRSCZSKQTFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370225
Record name 2,4-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144025-03-6
Record name 2,4-Difluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144025-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorophenylboronic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic applications of 2,4-Difluorophenylboronic acid. This valuable reagent is a cornerstone in modern organic synthesis, particularly in the formation of carbon-carbon bonds essential for the development of novel pharmaceuticals and advanced materials. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis and a key cross-coupling reaction are provided.

Core Chemical Properties

This compound is an off-white to light beige or yellow powder.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₅BF₂O₂[2][3][4]
Molecular Weight157.91 g/mol [2][4][5]
Melting Point247-250 °C[1][6]
AppearanceOff-white to light beige or yellow powder[1]
Assay≥95%[6]

Molecular Structure and Identification

The molecular structure of this compound is characterized by a planar conformation, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring.[7] This structural feature is significant for its reactivity.

IdentifierValueSource
CAS Number144025-03-6[2][4][6]
Canonical SMILESC1=CC(=C(C=C1F)B(O)O)F[6]
InChIInChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H[4][6]
InChIKeyQQLRSCZSKQTFGY-UHFFFAOYSA-N[3][4][6]

digraph "2_4_Difluorophenylboronic_acid_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, len=1.5, color="#5F6368"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; B[label="B", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1[label="H", fontcolor="#4285F4"]; H2[label="H", fontcolor="#4285F4"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; H3[label="H", fontcolor="#4285F4"]; H4[label="H", fontcolor="#4285F4"]; H5[label="H", fontcolor="#4285F4"];

C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

C1 -- B[label=""]; B -- O1 [label=""]; B -- O2 [label=""]; O1 -- H1[label=""]; O2 -- H2[label=""];

C2 -- F1 [label=""]; C4 -- F2 [label=""];

C3 -- H3[label=""]; C5 -- H4[label=""]; C6 -- H5[label=""]; }

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with a trialkyl borate (B1201080).[1][2]

Materials:

  • Trimethyl borate

  • 2,4-Difluorophenylmagnesium bromide

  • Tetrahydrofuran (B95107) (THF)

  • Sulfuric acid (10% solution)

  • Ethyl ether

  • Water

Procedure:

  • In a reactor under a nitrogen atmosphere, add 125 mL of tetrahydrofuran.

  • Maintain the temperature at -15 °C and simultaneously add a solution of trimethyl borate (25.98 g, 0.25 mol) in 200 mL of tetrahydrofuran and a solution of 2,4-difluorophenylmagnesium bromide (0.25 mol) in 200 mL of tetrahydrofuran over 1 hour.[1][2]

  • After the addition is complete, stir the reaction mixture at -15 °C for an additional 15 minutes.[1][2]

  • Raise the temperature to 0 °C and slowly add 17.5 mL of water over 10 minutes, followed by the slow addition of 125 mL of 10% sulfuric acid over 15 minutes.[2]

  • Add 250 mL of water to ensure complete dissolution of the product.[2]

  • Extract the aqueous solution with ethyl ether (3 x 150 mL).[1][2]

  • Combine the organic phases and evaporate to dryness under reduced pressure to obtain crude this compound.[1][2] The crude product can often be used in subsequent reactions without further purification.[1][2]

Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of Diflunisal

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds.[8] A notable application is in the synthesis of Diflunisal, a nonsteroidal anti-inflammatory drug.

Materials:

  • Palladium catalyst (e.g., PdCl₂)

  • 5-Bromosalicylic acid

  • This compound

  • Potassium carbonate (K₂CO₃) aqueous solution (6% by mass)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid solution

Procedure:

  • Disperse the palladium catalyst (0.03 mmol) in a 1:1 (v/v) mixture of N,N-dimethylformamide and deionized water (14 mL total volume) at 20 °C for 10 minutes using ultrasonic dispersion to ensure uniform distribution.[7]

  • Sequentially add 5-bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol) to the solvent mixture.[7]

  • Add 10 mL of a 6% mass concentration aqueous solution of potassium carbonate.[7]

  • Subject the reaction mixture to ultrasonic irradiation at 175 W power intensity for 100 minutes, maintaining the temperature at 75 °C.[7]

  • After the reaction, separate the heterogeneous catalyst by vacuum filtration.[7]

  • Acidify the filtrate by the incremental addition of hydrochloric acid solution until the pH reaches 2.[7]

  • Induce precipitation of the product by diluting with 200 mL of deionized water.[7]

  • Collect the resulting fibrous white solid by vacuum filtration and wash it multiple times with water.[7]

  • Dry the purified crystalline material overnight at 50 °C in a convection oven to obtain Diflunisal.[7]

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura cross-coupling reaction follows a well-established catalytic cycle. The workflow for the synthesis of Diflunisal using this reaction is a practical example of its application.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Disperse Pd Catalyst in DMF/Water B Add 5-Bromosalicylic Acid & This compound A->B C Add K₂CO₃ Solution B->C D Ultrasonic Irradiation (175W, 75°C, 100 min) C->D E Vacuum Filtration (Remove Catalyst) D->E F Acidify with HCl (to pH 2) E->F G Precipitate with Water F->G H Collect Solid by Vacuum Filtration G->H I Wash with Water H->I J Dry in Oven I->J

Caption: Experimental workflow for the synthesis of Diflunisal.

The generalized mechanism of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) R-Pd(II)-X Ar-Pd(II)-X Pd(0)->R-Pd(II)-X Oxidative Addition Oxidative\nAddition Oxidative Addition Oxidative\nAddition->R-Pd(II)-X R-X Ar-X R-X->Oxidative\nAddition R'-B(OH)₂ Ar'-B(OH)₂ Transmetalation Transmetalation R'-B(OH)₂->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R' Ar-Pd(II)-Ar' R-Pd(II)-X->R-Pd(II)-R' Transmetalation Transmetalation->R-Pd(II)-R' R-Pd(II)-R'->Pd(0) Reductive Elimination Reductive\nElimination Reductive Elimination R-R' Ar-Ar' Reductive\nElimination->R-R'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Physical Properties of 2,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylboronic acid is an organoboron compound that serves as a critical building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility is most prominently showcased in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and metabolic stability, making it an attractive reagent for the synthesis of novel pharmaceutical candidates and advanced materials. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical and Chemical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in chemical reactions. A summary of these properties is presented below.

PropertyValueReference(s)
IUPAC Name (2,4-difluorophenyl)boronic acid[1]
CAS Number 144025-03-6[1][2]
Molecular Formula C₆H₅BF₂O₂[1][3]
Molecular Weight 157.91 g/mol [1][3]
Appearance Off-white to light beige or yellow powder/crystals[3]
Melting Point 247-250 °C[3]
Boiling Point 251.0 ± 50.0 °C (Predicted)[3]
pKa 8.47 ± 0.58 (Predicted)[3]
Solubility Predicted (Aqueous): 5.35 mg/mL; 0.0339 mol/LQualitative: Slightly soluble in Chloroform, DMSO, Methanol.[3][4] A synthesis protocol mentions extraction from an aqueous solution into diethyl ether, implying solubility.[3] Phenylboronic acids, in general, exhibit high solubility in ethers and ketones.[5][3][4][5]
Purity Typically ≥95%

Detailed Analysis of Physical Properties

Melting Point

The melting point of this compound is consistently reported in a narrow range of 247-250 °C, indicating a relatively high degree of purity for commercially available samples.[3] A sharp melting point range is a key indicator of a pure crystalline solid. Impurities typically lead to a depression and broadening of the melting point range.

Acidity (pKa)
Solubility

Quantitative solubility data is limited, but a predicted aqueous solubility is reported as 5.35 mg/mL.[4] Qualitative assessments indicate slight solubility in methanol, chloroform, and DMSO.[3] Its use in synthetic procedures involving extraction from aqueous media into diethyl ether suggests appreciable solubility in ether.[3] The solubility of boronic acids is a critical factor for their application, influencing reaction conditions and formulation strategies in drug development.

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These protocols are generalized for solid organic compounds and are applicable to this compound.

Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Load the sample into the capillary tube by tapping the open end into the powder. A small amount of sample (2-3 mm height) is sufficient.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, perform a rapid initial heating (10-20 °C/min) to determine a rough range.

  • Allow the apparatus to cool.

  • For an accurate measurement, begin heating rapidly to about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Record the temperature at which the first droplet of liquid appears (T₁).

  • Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

pKa Determination (Potentiometric Titration)

This method determines the pKa by creating a titration curve (pH vs. volume of titrant) for the acidic compound.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent like a water/dioxane mixture may be used, though this will yield an apparent pKa (pKa*).[7]

  • Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

  • Immerse the calibrated pH electrode in the solution.

  • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

  • Continue adding titrant until the pH has risen significantly, well past the equivalence point.

  • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined by finding the maximum of the first derivative of the titration curve.

Infrared (IR) Spectrum Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining the IR spectrum of a solid sample with minimal preparation.

Apparatus:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Kimwipes or other soft tissue

Procedure:

  • Ensure the ATR crystal surface is clean. If necessary, wipe it gently with a Kimwipe dampened with a suitable solvent and allow it to dry completely.

  • Record a background spectrum. This involves scanning with nothing on the crystal to measure the IR absorption of the ambient atmosphere (CO₂ and water vapor), which will be subtracted from the sample spectrum.

  • Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Lower the ATR press arm (anvil) to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Acquire the IR spectrum of the sample. The spectrometer software will automatically subtract the background spectrum.

  • After the measurement is complete, raise the press arm and carefully clean the sample from the crystal surface and the press tip using a soft tissue and an appropriate solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Titrant Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis prep1 Accurately weigh This compound prep2 Dissolve in known volume of solvent prep1->prep2 titrate1 Calibrate pH meter and place electrode in sample prep2->titrate1 prep3 Standardize 0.1 M NaOH solution titrate2 Add NaOH titrant in small increments prep3->titrate2 Use as titrant titrate1->titrate2 titrate3 Record pH and volume after each addition titrate2->titrate3 titrate3->titrate2 Repeat titrate4 Continue past equivalence point titrate3->titrate4 analysis1 Plot pH vs. Volume of NaOH titrate4->analysis1 analysis2 Determine equivalence point (point of inflection) analysis1->analysis2 analysis3 Determine half-equivalence point volume analysis2->analysis3 analysis4 Find pH at half-equivalence point = pKa analysis3->analysis4 result Final pKa Value analysis4->result

Caption: Workflow for pKa Determination by Potentiometric Titration.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

References

An In-Depth Technical Guide to the Synthesis and Purification of 2,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4-difluorophenylboronic acid, a critical building block in medicinal chemistry and materials science. This document details two primary synthetic routes—the Grignard reaction and directed ortho-lithiation—and outlines effective purification methodologies. The information is presented to assist researchers in the efficient and high-purity production of this versatile reagent.

Introduction

This compound is a key organoboron compound widely utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2,4-difluorophenyl moiety into complex organic molecules. Its applications are prominent in the development of pharmaceuticals, agrochemicals, and advanced materials. The fluorine substituents on the phenyl ring enhance the compound's reactivity and can impart desirable properties, such as increased metabolic stability and binding affinity, to the final products. Given its importance, reliable and scalable methods for its synthesis and purification are of significant interest to the scientific community.

Synthetic Routes

Two principal methods for the synthesis of this compound are the Grignard reaction and directed ortho-lithiation. Both pathways offer distinct advantages and are amenable to laboratory-scale production.

Grignard Reaction Method

The Grignard reaction approach is a widely used and well-documented method for the synthesis of arylboronic acids. This method involves the formation of a Grignard reagent from an aryl halide, which then reacts with a borate (B1201080) ester, followed by acidic hydrolysis to yield the desired boronic acid.

Reaction Pathway:

Grignard Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,2-Dibromo-1,1,2,2-tetrafluoroethane 1,2-Dibromo-1,1,2,2-tetrafluoroethane Mg Mg 2,4-Difluorobromobenzene 2,4-Difluorobromobenzene 2,4-Difluorophenylmagnesium_bromide 2,4-Difluorophenyl- magnesium bromide 2,4-Difluorobromobenzene->2,4-Difluorophenylmagnesium_bromide Mg, THF Borate_Ester_Adduct Borate_Ester_Adduct 2,4-Difluorophenylmagnesium_bromide->Borate_Ester_Adduct B(OCH3)3, THF, -15°C 2,4-Difluorophenylboronic_acid 2,4-Difluorophenylboronic_acid Borate_Ester_Adduct->2,4-Difluorophenylboronic_acid H3O+ B(OCH3)3 Trimethyl Borate

Grignard reaction pathway for this compound synthesis.

A solution of trimethyl borate (25.98 g, 0.25 mol) and a solution of 2,4-difluorophenylmagnesium bromide (0.25 mol) in tetrahydrofuran (B95107) (THF, 200 mL) are added simultaneously and dropwise to a reactor containing THF (125 mL) over 1 hour under a nitrogen atmosphere, while maintaining the temperature at -15 °C.[1][2] After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at -15 °C.[1][2] The reaction is then warmed to 0 °C, and water (17.5 mL) is added over 10 minutes, followed by the slow addition of 10% sulfuric acid (125 mL) over 15 minutes.[1][2] An additional 250 mL of water is added to ensure complete dissolution.[1][2] The product is extracted with diethyl ether (3 x 150 mL). The combined organic phases are then concentrated under reduced pressure to yield crude this compound.[1][2]

Directed Ortho-Lithiation Method

Directed ortho-lithiation provides an alternative route, starting from 1,3-difluorobenzene (B1663923). This method relies on the directing effect of one of the fluorine atoms to achieve regioselective lithiation at the 2-position with a strong organolithium base, such as n-butyllithium. The resulting aryllithium species is then quenched with a borate ester.

Reaction Pathway:

Lithiation Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Difluorobenzene 1,3-Difluorobenzene 2,4-Difluorophenyllithium 2,4-Difluorophenyllithium 1,3-Difluorobenzene->2,4-Difluorophenyllithium n-BuLi, THF, -78°C Borate_Ester_Adduct Borate_Ester_Adduct 2,4-Difluorophenyllithium->Borate_Ester_Adduct B(OiPr)3, -78°C 2,4-Difluorophenylboronic_acid 2,4-Difluorophenylboronic_acid Borate_Ester_Adduct->2,4-Difluorophenylboronic_acid H3O+ n-BuLi n-Butyllithium B(OiPr)3 Triisopropyl Borate

Directed ortho-lithiation pathway for this compound synthesis.

To a solution of 1,3-difluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm slowly to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is acidified with 1M HCl to a pH of approximately 2, leading to the precipitation of the crude boronic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Comparison of Synthetic Routes

The choice of synthetic route can depend on factors such as the availability of starting materials, desired scale, and safety considerations. The following table summarizes the key quantitative data for the two methods.

ParameterGrignard Reaction MethodDirected Ortho-Lithiation Method
Starting Material 2,4-Difluorobromobenzene1,3-Difluorobenzene
Key Reagents Mg, Trimethyl boraten-Butyllithium, Triisopropyl borate
Reaction Temperature -15 °C-78 °C
Typical Yield ~84.3% (crude)Yields can be comparable to the Grignard route, but are highly dependent on reaction conditions.
Initial Purity ~90%Purity can be high, but byproducts from side reactions are possible.

Purification of this compound

Purification of the crude product is essential to obtain high-purity this compound suitable for sensitive downstream applications like Suzuki-Miyaura couplings. Common impurities include inorganic salts and boronic acid anhydrides (boroxines).

Purification Workflow

Purification Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Optional first step Recrystallization Recrystallization Crude_Product->Recrystallization Direct Acid_Base_Extraction->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

General purification workflow for this compound.
Recrystallization

Recrystallization is a highly effective method for purifying this compound.

The crude this compound is dissolved in a minimal amount of hot water. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting colorless, block-like crystals are collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum.[3]

Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid group to separate it from neutral organic impurities.

The crude product is dissolved in a suitable organic solvent, such as diethyl ether. The organic solution is then extracted with an aqueous base (e.g., 1M NaOH), which converts the boronic acid into its water-soluble boronate salt. The aqueous layer is separated, washed with fresh organic solvent to remove any remaining neutral impurities, and then acidified (e.g., with 1M HCl) to precipitate the pure boronic acid. The solid is collected by filtration, washed with water, and dried.

Purification via Diethanolamine (B148213) Adduct Formation

For challenging purifications, formation of a diethanolamine adduct can be a highly selective method.

The crude boronic acid is dissolved in a suitable solvent, and diethanolamine is added. The resulting diethanolamine-boronate adduct often precipitates as a stable, crystalline solid, which can be collected by filtration. To recover the purified boronic acid, the adduct is treated with an acid and extracted into an organic solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValueReference
Molecular Formula C₆H₅BF₂O₂
Molecular Weight 157.91 g/mol [4]
Appearance White to off-white powder
Melting Point 247-250 °C[4]
¹H NMR Spectra are available in public databases.
¹³C NMR Spectra are available in public databases.
¹⁹F NMR Spectra are available in public databases.
IR Spectroscopy Characteristic peaks can be observed for O-H, B-O, and C-F bonds.

Conclusion

This guide has detailed two robust synthetic methods for the preparation of this compound and has outlined effective purification strategies. The Grignard route is a well-established and high-yielding method, while the directed ortho-lithiation approach offers a valuable alternative. Proper purification, particularly through recrystallization, is crucial for obtaining high-purity material essential for successful application in further synthetic endeavors. The provided protocols and comparative data will aid researchers in selecting the most suitable methods for their specific needs.

References

A Technical Guide to 2,4-Difluorophenylboronic Acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on 2,4-Difluorophenylboronic acid, a key building block in modern organic synthesis. This document details its chemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Experimental protocols and safety data are included to support laboratory applications.

Core Compound Data

CAS Number: 144025-03-6[1][2][3][4][5]

Molecular Weight: 157.91 g/mol [5]

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C6H5BF2O2[3][5]
Appearance Off-white to light cream powder/solid[2]
Melting Point 247-250 °C
Boiling Point 251 °C at 760 mmHg
Density 1.35 g/cm³[2]
Purity ≥95% - >98% (typical)[2]
Solubility Soluble in ether.[5]
Safety and Handling Information
Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Users should consult the full Safety Data Sheet (SDS) before handling. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, is required.[2][6] Handle in a well-ventilated area.[6]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of a Grignard reagent, 2,4-difluorophenylmagnesium bromide, with a boron source like trimethyl borate (B1201080), followed by acidic workup.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup & Isolation reactant1 2,4-Difluorophenylmagnesium bromide in THF reaction_step Simultaneous dropwise addition to THF at -15 °C under N2 reactant1->reaction_step reactant2 Trimethyl Borate in THF reactant2->reaction_step stirring Stir at -15 °C for 15 min reaction_step->stirring quench 1. Raise to 0 °C 2. Add H2O 3. Add 10% H2SO4 stirring->quench extraction Extract with Ether (3x) quench->extraction dry Concentrate under reduced pressure extraction->dry product Crude this compound dry->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: A reactor containing tetrahydrofuran (B95107) (THF, 125 mL) is cooled to -15 °C under a nitrogen atmosphere.[3][4]

  • Addition of Reagents: A solution of trimethyl borate (0.25 mol) in THF and a solution of 2,4-difluorophenylmagnesium bromide (0.25 mol) in THF (200 mL) are added simultaneously and dropwise to the reactor over 1 hour, maintaining the temperature at -15 °C.[3][4]

  • Reaction: The mixture is stirred for an additional 15 minutes at -15 °C after the addition is complete.[3][4]

  • Workup: The reaction temperature is raised to 0 °C. Water (17.5 mL) is added slowly over 10 minutes, followed by a 10% sulfuric acid solution (125 mL) over 15 minutes.[3][4]

  • Extraction: Additional water (250 mL) is added to ensure complete dissolution. The product is then extracted with diethyl ether (3 x 150 mL).[3][4]

  • Isolation: The combined organic phases are concentrated under reduced pressure to yield crude this compound, which can often be used in subsequent steps without further purification.[3][4]

Applications in Organic Synthesis

This compound is a versatile reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1][7] This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and advanced materials.[1][8] The electron-withdrawing fluorine atoms on the phenyl ring can enhance the reactivity and influence the electronic properties of the target molecules.[5]

Key Applications Include:

  • Pharmaceutical Synthesis: It is a crucial intermediate for introducing the 2,4-difluorophenyl moiety into biologically active molecules, such as the non-steroidal anti-inflammatory drug Diflunisal.[1][8][9]

  • Materials Science: Used in the synthesis of polymers and in the development of highly efficient phosphorescent iridium (III) complexes for organic light-emitting diodes (OLEDs).[1][4]

  • Diagnostics: Employed in the design of sensitive and selective sensors for detecting biomolecules.[1]

The Suzuki-Miyaura Coupling Cycle

The palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The boronic acid is activated by a base to form a boronate complex, which facilitates the transfer of the organic group to the palladium center.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add R1-X pd_complex R1-Pd(II)L2-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R2-B(OR)3- r1_pd_r2 R1-Pd(II)L2-R2 transmetal->r1_pd_r2 red_elim Reductive Elimination r1_pd_r2->red_elim R1-R2 (Product) red_elim->pd0 boronic_acid 2,4-Difluorophenyl- boronic Acid (R2-B(OH)2) boronate Boronate Complex [R2-B(OH)3]- boronic_acid->boronate base Base (e.g., K2CO3) base->boronate boronate->transmetal Activation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling for Diflunisal Synthesis

This protocol describes the synthesis of Diflunisal via a Suzuki-Miyaura coupling between 5-bromosalicylic acid and this compound.[10]

  • Catalyst Preparation: A palladium catalyst (e.g., 0.03 mmol) is dispersed in a mixed solvent of N,N-dimethylformamide (DMF) and deionized water (1:1 v/v ratio, 14 mL total) at 20 °C for 10 minutes.[10]

  • Reactant Addition: 5-bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol, 1.5 equiv.) are sequentially added to the solvent mixture.[10]

  • Base Addition: A 6% aqueous solution of potassium carbonate (K2CO3, 10 mL) is added.[10]

  • Reaction Conditions: The reaction mixture is subjected to ultrasonic irradiation (175 W) for 100 minutes at 75 °C.[10] (Note: Conventional heating can also be used, though reaction times may vary).

  • Workup and Isolation:

    • The catalyst is removed by vacuum filtration.

    • The filtrate is acidified to pH 2 with hydrochloric acid.

    • The solution is diluted with deionized water (200 mL) to precipitate the product.

    • The white solid (Diflunisal) is collected by vacuum filtration, washed with water, and dried.[10]

Experimental_Workflow start Disperse Pd Catalyst in DMF/H2O add_reactants Add 5-Bromosalicylic Acid & This compound start->add_reactants add_base Add aq. K2CO3 Solution add_reactants->add_base react Heat at 75 °C (e.g., via sonication) add_base->react filter Filter to Remove Catalyst react->filter acidify Acidify Filtrate to pH 2 filter->acidify precipitate Precipitate Product with Deionized Water acidify->precipitate isolate Collect Solid by Filtration, Wash, and Dry precipitate->isolate end Purified Diflunisal isolate->end

Caption: Experimental Workflow for Diflunisal Synthesis.

References

Navigating the Properties of 2,4-Difluorophenylboronic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylboronic acid is a vital building block in modern medicinal chemistry and materials science.[1][2] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the precise installation of the 2,4-difluorophenyl moiety, a common structural motif in pharmaceuticals designed to enhance metabolic stability and binding affinity.[1][2] However, the successful application of this reagent is intrinsically linked to its solubility and stability characteristics. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering quantitative data where available, detailed experimental protocols, and a discussion of its common degradation pathways.

Core Properties of this compound

PropertyValueReference
Molecular Formula C₆H₅BF₂O₂[3]
Molecular Weight 157.91 g/mol [3]
Appearance Off-white to light beige or yellow powder/crystals[4][5]
Melting Point 247-250 °C (literature)[6][7]

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction conditions. While comprehensive quantitative data across a wide range of organic solvents is not extensively published, the following tables summarize the available information.

Quantitative Solubility Data
SolventSolubilityConditions
Dimethyl Sulfoxide (DMSO)200 mg/mL (1266.54 mM)Requires sonication. Note: Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (31.66 mM)Clear solution is obtained.[8]
Predicted Aqueous Solubility

Two different topological methods have been used to predict the aqueous solubility of this compound, yielding the following estimates:

MethodPredicted SolubilityMolarity (mol/L)
ESOL2.47 mg/mL0.0156
Ali5.35 mg/mL0.0339
Qualitative Solubility Information
SolventSolubility
MethanolSoluble[9]
ChloroformSlightly Soluble[10]

Stability Characteristics

The stability of this compound is a key consideration for its storage and handling, as well as for reaction optimization. Boronic acids, in general, are susceptible to several degradation pathways.

General Storage Recommendations

For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[8] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.[8]

Major Degradation Pathways

The primary degradation pathways for arylboronic acids, including this compound, are anhydride (B1165640) formation, protodeboronation, and oxidation.

1. Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a cyclic trimer known as a boroxine. This process is often reversible but can lead to inaccuracies in stoichiometry if not accounted for. The presence of "varying amounts of Anhydride" is frequently noted on supplier specifications for this compound.[11]

2. Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12] This reaction is highly dependent on the reaction conditions, particularly pH.[12] For arylboronic acids with electron-withdrawing groups, such as the 2,4-difluoro substituted phenyl ring, the propensity for protodeboronation can be significant, especially under basic conditions often employed in cross-coupling reactions.[1]

3. Oxidation: Arylboronic acids can undergo oxidation, leading to the formation of the corresponding phenol. This degradation can be initiated by various oxidants, including atmospheric oxygen and peroxides.

Below is a diagram illustrating these common degradation pathways.

G BA This compound (Ar-B(OH)₂) Boroxine Boroxine (Cyclic Trimer) BA->Boroxine Dehydration Arene 1,3-Difluorobenzene (B1663923) (Ar-H) BA->Arene Protodeboronation (+ H₂O) Phenol 2,4-Difluorophenol (Ar-OH) BA->Phenol Oxidation ([O]) Boroxine->BA Hydration

Caption: Major degradation pathways of this compound.

Experimental Protocols

Solubility Determination (Dynamic Method)

A widely used method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[13]

Principle: A mixture of the boronic acid and the solvent with a known composition is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear solution is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally.[13]

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Luminance probe or a light source and detector

  • Heating/cooling circulator

Procedure:

  • Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel.

  • Heat the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.

  • Continuously monitor the turbidity of the sample by measuring the intensity of a light beam passing through it.

  • Record the temperature at which the solution becomes clear, indicating complete dissolution. This temperature corresponds to the solubility at the prepared concentration.

  • Repeat this procedure for different compositions to generate a solubility curve.

The following diagram illustrates the workflow for this dynamic solubility determination method.

G cluster_workflow Dynamic Solubility Determination Workflow Prep Prepare Sample (Known composition of boronic acid and solvent) Heat Heat at a constant, slow rate with vigorous stirring Prep->Heat Monitor Continuously monitor turbidity Heat->Monitor Record Record temperature of complete dissolution Monitor->Record Repeat Repeat for different compositions Record->Repeat Curve Generate Solubility Curve Record->Curve Repeat->Prep

Caption: Workflow for the dynamic determination of solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Principle: The drug substance is subjected to stress conditions that are more severe than accelerated stability testing conditions to induce degradation. The degradation products are then identified and quantified.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid sample (e.g., at 60-80°C).

  • Photostability: Exposing the sample to UV and visible light.

General Protocol for Forced Degradation:

  • Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For solid-state studies, place the powder in a controlled temperature/humidity/light chamber.

  • Incubate the samples for a defined period (e.g., 2, 6, 12, 24 hours).

  • At each time point, withdraw an aliquot of the solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Quantify the amount of remaining this compound and the formed degradation products.

The logical flow of a forced degradation study is depicted in the diagram below.

G cluster_forced_degradation Forced Degradation Study Logic Start Prepare solutions of This compound Stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at various time points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Quantify Quantify Parent Compound and Degradation Products Analyze->Quantify Identify Identify Degradation Pathways Quantify->Identify

Caption: Logical workflow for a forced degradation study.

Analytical Methods for Stability Monitoring

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of stability assessment. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) run in a gradient or isocratic mode. UV detection is commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can be powerful tools for monitoring the stability of this compound in solution.[8] The appearance of new signals or changes in the integration of existing signals can be used to identify and quantify degradation products. For example, the formation of 1,3-difluorobenzene via protodeboronation would result in characteristic new signals in both the ¹H and ¹⁹F NMR spectra.

Conclusion

Understanding the solubility and stability of this compound is paramount for its effective use in research and development. While specific quantitative data remains somewhat limited in the public domain, this guide consolidates the available information and provides a framework for its practical application and further investigation. The provided experimental protocols offer a starting point for researchers to determine the solubility in specific solvent systems and to assess the stability under various reaction and storage conditions. By carefully considering these properties, scientists can optimize reaction outcomes and ensure the quality and reliability of their results.

References

A Technical Guide to the Spectroscopic Analysis of 2,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Difluorophenylboronic acid (CAS No. 144025-03-6) is a vital organoboron compound utilized extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in medicinal chemistry and materials science stems from its ability to introduce the 2,4-difluorophenyl moiety, a common pharmacophore that can enhance metabolic stability and binding affinity. A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of this reagent. This guide provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties
  • Molecular Formula: C₆H₅BF₂O₂

  • Molecular Weight: 157.91 g/mol [2]

  • Exact Mass: 158.035066 g/mol [3]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound. While complete, digitized spectral data sets are not always publicly available, this section presents a combination of referenced information and expected values based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

Technique Nucleus Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz)
¹H NMR¹HH-3~6.9 - 7.1ddd (doublet of doublet of doublets)
H-5~7.2 - 7.4ddd (doublet of doublet of doublets)
H-6~7.6 - 7.8td (triplet of doublets)
-B(OH)₂Broad, variable (e.g., 8.0-8.5)s (broad)
¹³C NMR¹³CC-1 (C-B)~120 - 130 (often weak or unobserved)d (J_C-F)
C-2 (C-F)~163 - 167dd (¹J_C-F ≈ 250, ²J_C-F ≈ 25)
C-3~104 - 108d (²J_C-F)
C-4 (C-F)~160 - 164dd (¹J_C-F ≈ 250, ²J_C-F ≈ 25)
C-5~135 - 139d (J_C-F)
C-6~112 - 116dd (J_C-F)
¹⁹F NMR¹⁹FF-2~ -105 to -115d (J_F-F)
F-4~ -110 to -120d (J_F-F)

Note: Expected values are based on typical ranges for fluorinated aromatic compounds and data from similar structures. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 2: IR Spectroscopy Data

Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~3500 - 3200Strong, BroadO-H stretchB(OH)₂ (Hydrogen-bonded)
~3100 - 3000MediumC-H stretchAromatic C-H
~1620 - 1580Medium-StrongC=C stretchAromatic ring
~1450 - 1400StrongB-O stretchBoronic acid B-O
~1350 - 1300StrongB-O-H bendBoronic acid O-H bend
~1250 - 1150StrongC-F stretchAryl-Fluorine
~1100StrongB-C stretchPhenyl-Boron
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and its fragments. Electrospray ionization (ESI) is a common technique for boronic acids.

Table 3: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio) Ion Species Notes
158.0351[M]⁺ or [M+H]⁺Corresponds to the calculated exact mass of C₆H₅BF₂O₂. The protonated molecule [M+H]⁺ is often observed in ESI.
141.03[M-OH]⁺Loss of a hydroxyl group.
140.02[M-H₂O]⁺Loss of a water molecule.
115.01[C₆H₄F₂]⁺Phenyl fragment with two fluorine atoms.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ are recommended to minimize issues with the self-condensation (anhydride formation) of the boronic acid, which can complicate spectra.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avancell 500, operating at 500 MHz for ¹H, 125 MHz for ¹³C, and 470 MHz for ¹⁹F nuclei.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 1.0 s.

    • Acquisition Time: ~3-4 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024-4096 (or more, as the C-B signal can be weak).

    • Relaxation Delay (d1): 2.0 s.

    • Spectral Width: -10 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse.

    • Number of Scans: 64-128.

    • Relaxation Delay (d1): 1.5 s.

    • Spectral Width: -80 to -180 ppm (referenced to CFCl₃).

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed after applying an exponential line broadening function (e.g., 0.3 Hz for ¹H). Phase and baseline corrections are applied. Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

ATR-FTIR Spectroscopy Protocol
  • Sample Preparation: A small amount (a few milligrams) of the solid this compound powder is placed directly onto the diamond or zinc selenide (B1212193) crystal of the ATR accessory. No further preparation is required.

  • Instrumentation: A Fourier Transform Infrared spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory (e.g., DuraSamplIR II) is used.[2][3]

  • Data Acquisition:

    • Background Scan: A background spectrum of the clean, empty ATR crystal is collected (typically 32 scans) to account for atmospheric H₂O and CO₂.

    • Sample Scan: The solid sample is placed on the crystal, and firm, even pressure is applied using the built-in press to ensure good contact.

    • Measurement: The sample spectrum is recorded over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum by the instrument software.

Mass Spectrometry Protocol
  • Sample Preparation: A stock solution of this compound is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent like methanol (B129727) or acetonitrile. This stock is then further diluted with the same solvent to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer) equipped with an Electrospray Ionization (ESI) source is used.

  • Data Acquisition:

    • Ionization Mode: ESI can be run in either positive or negative ion mode. Positive mode is common for observing the [M+H]⁺ ion.

    • Infusion: The prepared sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: The instrument is set to scan a mass range of m/z 50–500.

    • ESI Source Parameters:

      • Capillary Voltage: 3.5–4.5 kV.

      • Nebulizer Gas (N₂): 1–2 Bar.

      • Drying Gas (N₂): 6–8 L/min at 200 °C.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and any significant fragment ions. The high-resolution data allows for the calculation of the elemental formula to confirm the compound's identity.

Visualization of Spectroscopic Workflow

The characterization of a chemical compound is a logical workflow where each spectroscopic technique provides unique and complementary information. This relationship can be visualized as follows:

Spectroscopic_Workflow Figure 1. Spectroscopic Characterization Workflow Compound This compound (C₆H₅BF₂O₂) MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MS_Data Molecular Weight & Elemental Formula MS->MS_Data Provides IR_Data Functional Groups (O-H, B-O, C-F) IR->IR_Data Identifies H_NMR ¹H NMR NMR->H_NMR Investigates C_NMR ¹³C NMR NMR->C_NMR Investigates F_NMR ¹⁹F NMR NMR->F_NMR Investigates H_Data Proton Environment & Connectivity (J-coupling) H_NMR->H_Data Reveals C_Data Carbon Skeleton C_NMR->C_Data Maps F_Data Fluorine Environment F_NMR->F_Data Probes Structure Final Structure Confirmation MS_Data->Structure IR_Data->Structure H_Data->Structure C_Data->Structure F_Data->Structure

References

A Technical Guide to High-Purity 2,4-Difluorophenylboronic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2,4-Difluorophenylboronic acid, a critical building block in modern medicinal chemistry. This document details its commercial availability, quality control methodologies, applications in synthetic chemistry, and its role in the development of targeted therapeutics, particularly Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Commercial Availability and Specifications

High-purity this compound (CAS No. 144025-03-6) is readily available from a range of specialized chemical suppliers. The purity of the commercially available material is a critical parameter for its successful application in pharmaceutical synthesis, where trace impurities can have a significant impact on reaction yields and the impurity profile of the final active pharmaceutical ingredient (API). Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a summary of representative data from various commercial suppliers:

Supplier CategoryTypical PurityPhysical FormMelting Point (°C)Analytical Methods
Major Chemical Suppliers (e.g., Sigma-Aldrich, Thermo Scientific)≥95% - 98%Off-white to light beige powder247-250HPLC, NMR, IR
Specialized Intermediate Manufacturers (e.g., INDOFINE, Home Sunshine Pharma)≥98.0%Off-white powder247-250HPLC
Bulk and Custom Synthesis Providers (e.g., NINGBO INNO PHARMCHEM, Shandong Lanhai)≥97% - ≥98.0%Powder247-250HPLC

Note: Specifications can vary between suppliers and batches. It is essential to consult the supplier's Certificate of Analysis (CoA) for precise data.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for identifying and quantifying any related impurities. While specific methods are proprietary to each supplier, a general reversed-phase HPLC method can be employed.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 bonded silica (B1680970) (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution is typically used.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method is based on a published protocol for a similar compound, 3,4-difluorophenylboronic acid, and general methods for boronic acids.

Experimental Workflow for HPLC Analysis:

hplc_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Weigh and dissolve This compound in diluent hplc_system Equilibrate HPLC system with mobile phase sample_prep->hplc_system standard_prep Prepare a reference standard solution of known concentration standard_prep->hplc_system injection Inject sample and standard solutions hplc_system->injection separation Chromatographic separation on C18 column injection->separation detection UV detection at 254 nm separation->detection chromatogram Record chromatograms detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate purity based on area percentage integration->calculation

Figure 1: A generalized workflow for the quality control of this compound using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identity of this compound. The spectra should be consistent with the expected structure, and the absence of significant signals from impurities should be verified.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[1]

General Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)-Ar L2 transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product Coupled Product r_x R-X r_x->oxidative_addition Aryl/Vinyl Halide boronic_acid ArB(OH)2 boronic_acid->transmetalation 2,4-Difluorophenyl- boronic acid base Base base->transmetalation fgfr_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_output Cellular Response FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR P1 Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Response Proliferation, Survival, Migration AKT->Response PKC PKC PLCg->PKC PKC->Response Transcription->Response Inhibitor FGFR Inhibitor (containing 2,4-difluorophenyl moiety) Inhibitor->FGFR Blocks ATP binding site

References

The Catalytic Versatility of 2,4-Difluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylboronic acid has emerged as a pivotal reagent in modern synthetic chemistry, prized for its unique electronic properties that impart enhanced reactivity and selectivity in a variety of catalytic transformations. The strategic placement of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the Lewis acidity of the boron center and the polarization of the carbon-boron bond. This guide provides an in-depth technical overview of the core mechanisms of action of this compound in key catalytic processes, including the Suzuki-Miyaura cross-coupling and palladium-catalyzed C-H activation. Experimental protocols for representative reactions are detailed, and quantitative data are presented to facilitate comparison and application in research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and this compound is a frequently employed coupling partner for the introduction of the 2,4-difluorophenyl moiety, a common structural motif in pharmaceuticals and advanced materials.

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound and a generic aryl halide (Ar-X) with a palladium catalyst is depicted below. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of this compound plays a crucial role in the transmetalation step. This fluorination increases the Lewis acidity of the boron atom, facilitating the formation of the boronate species (in the presence of a base) and enhancing the rate of transfer of the 2,4-difluorophenyl group to the palladium center. However, this increased electrophilicity also renders the boronic acid more susceptible to protodeboronation, an undesired side reaction. Therefore, careful optimization of reaction conditions is crucial.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L_n-C₆H₃F₂-2,4 transmetalation->pdiir boronic_acid 2,4-F₂C₆H₃B(OH)₂ boronate [2,4-F₂C₆H₃B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) boronate->transmetalation Transmetalating Agent reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-C₆H₃F₂-2,4 reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data

While specific kinetic data such as rate constants and activation energies for this compound in Suzuki-Miyaura couplings are not extensively reported in comparative studies, the general trend observed is that electron-withdrawing substituents on the phenylboronic acid can influence the turnover frequency (TOF). The following table provides a qualitative comparison based on established principles.

Boronic Acid DerivativeElectronic Effect of Substituent(s)Expected Impact on Transmetalation RatePotential Side Reactions
Phenylboronic AcidNeutralBaselineMinimal
4-Methoxyphenylboronic AcidElectron-donatingFasterMinimal
This compound Strongly Electron-withdrawing Generally slower Protodeboronation

Note: The actual impact on the overall reaction rate is dependent on the rate-determining step of the specific catalytic system.

Experimental Protocol: Synthesis of Diflunisal

A practical application of this compound in Suzuki-Miyaura coupling is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[1]

Reaction: 5-Bromosalicylic acid + this compound → Diflunisal

Materials:

  • 5-Bromosalicylic acid

  • This compound

  • Palladium catalyst (e.g., PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • A ligand-free palladium catalyst (e.g., 0.03 mmol of PdCl₂) is dispersed in a 1:1 (v/v) mixture of DMF and deionized water (total volume 14 mL) by sonication at 20 °C for 10 minutes to ensure uniform distribution.[1]

  • 5-Bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol) are sequentially added to the solvent mixture. A molar ratio of 1:1.5 of the salicylic (B10762653) acid to the boronic acid is often employed to mitigate deboration side reactions.[1]

  • An aqueous solution of potassium carbonate (e.g., 10 mL of a 6% mass concentration solution) is added to the reaction mixture.[1]

  • The reaction mixture is heated to 75 °C for 100 minutes. The use of ultrasonic irradiation (e.g., 175 W) can enhance the reaction rate.[1]

  • After the reaction is complete, the heterogeneous catalyst is removed by vacuum filtration.

  • The filtrate is acidified with hydrochloric acid to a pH of 2, leading to the precipitation of the product.

  • The solid product is collected by vacuum filtration, washed with water, and dried.

Diflunisal_Synthesis_Workflow start Start disperse_catalyst Disperse Pd Catalyst in DMF/Water (Sonication) start->disperse_catalyst add_reactants Add 5-Bromosalicylic Acid and this compound disperse_catalyst->add_reactants add_base Add K₂CO₃ Solution add_reactants->add_base react Heat to 75°C (Optional Ultrasonic Irradiation) add_base->react filter_catalyst Filter to Remove Catalyst react->filter_catalyst acidify Acidify Filtrate with HCl to pH 2 filter_catalyst->acidify precipitate Precipitation of Diflunisal acidify->precipitate collect_product Collect Product by Filtration, Wash, and Dry precipitate->collect_product end End collect_product->end

Figure 2: Experimental workflow for the synthesis of Diflunisal.

Palladium-Catalyzed C-H Activation

This compound can also serve as an arylating agent in palladium-catalyzed C-H activation reactions. This approach offers a more atom-economical route to biaryl compounds compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Proposed Mechanism of Action

While the specific mechanism can vary depending on the reaction conditions and the directing group on the substrate, a plausible catalytic cycle for the C-H arylation of an arene (Ar-H) with this compound involves a Pd(II)/Pd(IV) pathway, often facilitated by a strong oxidant like Selectfluor (an electrophilic fluorine source).

In this proposed cycle, the Pd(II) catalyst first undergoes oxidation to a high-valent Pd(IV) species by the oxidant. This is followed by C-H activation of the arene substrate, which can be the rate-determining step. Subsequent transmetalation of the 2,4-difluorophenyl group from the boronic acid to the Pd(IV) center, followed by reductive elimination, yields the arylated product and regenerates the active Pd(II) catalyst. The fluorine atoms on the boronic acid can influence the transmetalation step, although detailed kinetic studies for this specific substrate in C-H activation are limited.

CH_Activation pdii Pd(II)L_n oxidation Oxidation pdiv Pd(IV)L_n(X)₂ pdii->pdiv oxidant Oxidant (e.g., Selectfluor) oxidant->pdiv ch_activation C-H Activation pdiv->ch_activation Ar-H pd_aryl_intermediate Ar-Pd(IV)L_n(X) ch_activation->pd_aryl_intermediate transmetalation Transmetalation pd_aryl_intermediate->transmetalation pd_biaryl_intermediate (Ar)(2,4-F₂C₆H₃)Pd(IV)L_n transmetalation->pd_biaryl_intermediate boronic_acid 2,4-F₂C₆H₃B(OH)₂ boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pdii product Ar-C₆H₃F₂-2,4 reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Figure 3: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Potential Role as an Organocatalyst

While the primary applications of this compound are in transition-metal-catalyzed reactions, arylboronic acids, in general, can function as Lewis acid organocatalysts. They can activate hydroxyl groups towards nucleophilic attack, facilitating reactions such as esterifications and aminations.

General Mechanism of Lewis Acid Catalysis

The Lewis acidic boron atom of a generic arylboronic acid can reversibly coordinate to a lone pair of electrons on the oxygen atom of a carboxylic acid or an alcohol. This coordination enhances the electrophilicity of the carbonyl carbon or the carbon bearing the hydroxyl group, making it more susceptible to nucleophilic attack. The increased acidity of this compound, due to the electron-withdrawing fluorine atoms, would theoretically make it a more potent Lewis acid catalyst compared to unsubstituted phenylboronic acid. However, to date, specific applications and detailed mechanistic studies of this compound as an organocatalyst are not widely reported in the scientific literature.

Lewis_Acid_Catalysis boronic_acid ArB(OH)₂ activated_complex [R-C(O)O-B(OH)₂Ar]H⁺ boronic_acid->activated_complex Coordination carboxylic_acid R-COOH carboxylic_acid->activated_complex activated_complex->boronic_acid Release product R-CO-Nu activated_complex->product Nucleophilic Attack nucleophile Nu-H nucleophile->product catalyst_regeneration Catalyst Regeneration

Figure 4: General mechanism of arylboronic acid as a Lewis acid catalyst.

Conclusion

This compound is a versatile and powerful tool in the arsenal (B13267) of the modern chemist. Its primary and well-established role is as a key component in Suzuki-Miyaura cross-coupling reactions, where its electronic properties, conferred by the fluorine substituents, modulate its reactivity. It also shows promise as an arylating agent in the burgeoning field of C-H activation. While its application as an organocatalyst is less explored, its inherent Lewis acidity suggests potential for future development in this area. The detailed mechanisms and protocols provided in this guide are intended to serve as a valuable resource for researchers leveraging the unique catalytic capabilities of this important building block in the synthesis of novel molecules for a wide range of applications, from pharmaceuticals to materials science.

References

The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic Effects in 2,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic properties of 2,4-difluorophenylboronic acid, a crucial building block in modern medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts a unique combination of inductive and resonance effects that significantly influence the compound's acidity, reactivity, and spectroscopic characteristics. Understanding these effects is paramount for optimizing its use in synthetic applications, particularly in the widely employed Suzuki-Miyaura cross-coupling reaction.

The Dichotomous Electronic Influence of Fluorine

The electronic character of the fluorine substituents in this compound is a classic example of the interplay between two fundamental electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).

  • Inductive Effect (-I): Due to its exceptional electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring and the boronic acid moiety. This polarization of the C-F bond is a primary determinant of the compound's increased acidity compared to unsubstituted phenylboronic acid.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atoms can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density is a resonance effect. While fluorine is a powerful inductive withdrawer, it is considered a weak resonance donor. The extent of this donation is position-dependent.

In this compound, the fluorine at the ortho position (C2) and the para position (C4) relative to the boronic acid group exert a combined and nuanced electronic influence on the molecule's reactivity and properties.

Figure 1: Interplay of inductive and resonance effects of fluorine in this compound.

Quantitative Analysis of Electronic Effects

The electronic influence of the fluorine substituents can be quantified through acidity measurements (pKa) and Hammett substituent constants.

Acidity (pKa)

The introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of the boronic acid by stabilizing the corresponding boronate anion. This results in a lower pKa value compared to unsubstituted phenylboronic acid. The predicted pKa for this compound is approximately 8.47.

CompoundSubstituentspKa (Predicted)
Phenylboronic AcidH~8.8
This compound 2-F, 4-F8.47

Table 1: Comparison of predicted pKa values.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants, sigma (σ), are separated into meta (σm) and para (σp) values, which reflect the inductive and combined inductive/resonance effects, respectively.

SubstituentσmσpDominant Effect
-F0.340.06Strong Inductive (-I), Weak Resonance (+R)

Table 2: Hammett constants for the fluorine substituent.

For the fluorine at the ortho position in this compound, the strong electron-withdrawing inductive effect is dominant. For the para-fluorine, the inductive withdrawal is partially offset by the weak resonance donation, resulting in a smaller overall electron-withdrawing effect at this position.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of the nuclei within this compound. The chemical shifts of ¹H, ¹³C, ¹¹B, and ¹⁹F are sensitive to the electron density around these atoms.

NucleusExpected Chemical Shift Range (ppm)Key Features
¹H NMR 6.5 - 8.0Complex splitting patterns due to H-H and H-F couplings.
¹³C NMR 100 - 170Large C-F coupling constants are characteristic. The carbon attached to boron can be broad and difficult to observe.
¹¹B NMR 28 - 33A single, often broad, signal characteristic of a tricoordinate boronic acid.
¹⁹F NMR -100 to -120Two distinct signals for the ortho and para fluorine atoms, with coupling to each other and to neighboring protons.

Table 3: Expected NMR spectroscopic data for this compound.

Impact on Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a widely used reagent in the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds. The electronic effects of the fluorine atoms play a crucial role in the reaction mechanism, particularly in the transmetalation step.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Boronic 2,4-F₂-Ph-B(OH)₂ Base Base PdII_Ar Ar-Pd(II)-Ph-F₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ph-F₂ RedElim->Product

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the fluorine atoms decreases the electron density on the phenyl ring of the boronic acid. This can, in principle, slow down the transmetalation step, where the aryl group is transferred from boron to the palladium center. However, in practice, this compound is an effective coupling partner. Reaction yields are often high, though the reaction kinetics may be slower compared to electron-rich phenylboronic acids. The choice of catalyst, ligand, base, and solvent are critical for optimizing the reaction outcome.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of an arylboronic acid.

pKa_Determination start Start prep_sample Prepare 1 mM solution of This compound start->prep_sample acidify Acidify solution to pH 1.8-2.0 with 0.1 M HCl prep_sample->acidify titrate Titrate with 0.1 M NaOH acidify->titrate calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) calibrate->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. volume of NaOH added record->plot Repeat until pH ~12 analyze Determine inflection point of the titration curve plot->analyze pKa pKa = pH at half-equivalence point analyze->pKa end End pKa->end

Figure 3: Experimental workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., a methanol/water mixture). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

  • Acidification: Acidify the solution to a pH of approximately 1.8-2.0 with a standardized solution of 0.1 M HCl.

  • Titration: Calibrate a pH meter using standard buffers. Titrate the acidified boronic acid solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point. For robust results, perform the titration in triplicate.

NMR Spectroscopy

Sample Preparation: Arylboronic acids have a tendency to form cyclic anhydrides (boroxines) in solution, which can lead to complex and uninterpretable NMR spectra. To overcome this, it is recommended to prepare the NMR sample in a deuterated solvent that can break up these oligomers, such as methanol-d₄ or by adding a small amount of D₂O to the solution in another deuterated solvent.

Acquisition Parameters:

  • ¹H NMR: Standard acquisition parameters are typically sufficient.

  • ¹³C NMR: A larger number of scans may be required to obtain a good signal-to-noise ratio, especially for the carbon atom bonded to boron.

  • ¹¹B NMR: Due to the quadrupolar nature of the ¹¹B nucleus, signals can be broad. It is advisable to use a quartz NMR tube to avoid background signals from borosilicate glass.

  • ¹⁹F NMR: ¹⁹F is a high-sensitivity nucleus, and standard acquisition parameters are generally adequate.

Suzuki-Miyaura Cross-Coupling

General Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous workup to remove the base and boron-containing byproducts, and purify the crude product by column chromatography.

Conclusion

The electronic effects of the fluorine atoms in this compound are a compelling illustration of fundamental principles in physical organic chemistry. The strong inductive electron withdrawal, coupled with a weak resonance donation, results in increased acidity and modulates its reactivity in important synthetic transformations like the Suzuki-Miyaura coupling. A thorough understanding of these electronic properties, supported by quantitative data and robust experimental protocols, is essential for leveraging the full potential of this versatile building block in the design and synthesis of novel pharmaceuticals and advanced materials.

Methodological & Application

Application Notes and Protocols for 2,4-Difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Among the vast library of available organoboron reagents, 2,4-difluorophenylboronic acid has emerged as a particularly valuable building block. The introduction of the 2,4-difluorophenyl moiety into a molecule can significantly modulate its physicochemical and biological properties. The fluorine atoms, with their high electronegativity, can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, this compound is a key intermediate in the synthesis of numerous bioactive compounds, including the non-steroidal anti-inflammatory drug Diflunisal.[1][4]

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions. We present detailed experimental protocols, a summary of reaction conditions and yields for various substrates, and a discussion of the challenges and solutions associated with the use of this electron-deficient boronic acid.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Disperse PdCl₂ in DMF/H₂O with sonication (10 min) B Add 5-bromosalicylic acid A->B C Add this compound B->C D Add aqueous K₂CO₃ solution C->D E Ultrasonic irradiation (175 W) at 75 °C for 100 min D->E F Cool to room temperature E->F G Filter to remove catalyst F->G H Acidify filtrate with HCl (pH 2) G->H I Dilute with water to precipitate product H->I J Isolate solid by vacuum filtration I->J K Wash with water and dry J->K

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. 2,4-Difluorophenylboronic acid has emerged as a particularly valuable building block in medicinal chemistry and materials science. The introduction of the 2,4-difluorophenyl moiety can significantly modulate the pharmacokinetic and physicochemical properties of target molecules.

However, the use of electron-deficient boronic acids, such as this compound, presents unique challenges. These substrates are susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, leading to reduced yields of the desired coupled product. Overcoming this challenge requires careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, to ensure that the rate of the desired cross-coupling reaction outpaces the rate of protodeboronation.

These application notes provide a detailed protocol and a summary of reaction conditions for the successful Suzuki coupling of this compound with a variety of aryl and heteroaryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex. The reactivity of the halide is crucial for this step, with the general trend being I > Br > OTf >> Cl.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.

For electron-deficient boronic acids like this compound, the transmetalation step can be slow, allowing for competing protodeboronation. The use of highly active catalysts and carefully chosen bases is therefore critical to accelerate the transmetalation and maximize the yield of the desired biaryl product.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G4) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, DMF, or a mixture with water)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 mmol).

  • Seal the flask or vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (typically 5-10 mL per mmol of halide) via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the Suzuki coupling of this compound with a range of aryl and heteroaryl halides.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-Bromosalicylic acidPdCl₂ (1)NoneK₂CO₃ (2)DMF/H₂O (1:1)751.798
4-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane801293
4-ChloroacetophenoneXPhos Pd G4 (2)-K₃PO₄ (2)THF/H₂O (2:1)400.595
2-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1001285
3-IodotoluenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)80691
4-Bromoanisole (electron-rich)XPhos Pd G4 (2)-K₃PO₄ (2)THF/H₂O (2:1)40292
4-Bromobenzonitrile (electron-poor)XPhos Pd G4 (2)-K₃PO₄ (2)THF/H₂O (2:1)40196

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, This compound, Catalyst, and Base Inert Evacuate and backfill with Ar or N2 Reactants->Inert Solvent Add degassed solvent Inert->Solvent Heat Heat and stir (monitor by TLC/LC-MS) Solvent->Heat Quench Cool and dilute with organic solvent Heat->Quench Wash Wash with H2O and brine Quench->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Product Purify->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the synthesis of biaryl compounds containing the 2,4-difluorophenyl moiety. While the electron-deficient nature of this compound presents a challenge due to potential protodeboronation, the use of appropriate palladium catalysts, ligands, and bases can lead to high yields of the desired products. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal results.

Applications of 2,4-Difluorophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylboronic acid is a versatile and highly valuable building block in modern medicinal chemistry. Its utility primarily stems from its role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The incorporation of the 2,4-difluorophenyl moiety into drug candidates can significantly enhance their pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability.[1] This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, specifically targeting Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), both crucial targets in oncology.[2]

The 2,4-Difluorophenyl Moiety as a Key Pharmacophore

The 2,4-difluorophenyl group is a privileged pharmacophore in the design of kinase inhibitors. The fluorine atoms, being highly electronegative, can engage in favorable hydrogen bonds and other non-covalent interactions with amino acid residues in the ATP-binding pocket of kinases. These interactions can lead to a higher binding affinity and selectivity for the target enzyme. Furthermore, the C-F bond is exceptionally stable and resistant to metabolic degradation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate. The substitution pattern of the two fluorine atoms on the phenyl ring also influences the overall conformation of the molecule, which can be crucial for optimal binding to the target.

Applications in the Synthesis of Kinase Inhibitors

This compound is a key intermediate in the synthesis of a variety of kinase inhibitors, including dual inhibitors of FGFR and VEGFR, which are implicated in tumor angiogenesis and proliferation.

Dual FGFR/VEGFR Inhibitors

The development of small molecules that can simultaneously inhibit both FGFR and VEGFR is a promising strategy in cancer therapy. This compound has been utilized in the synthesis of such dual inhibitors.

One notable example is N-(2,4-Difluorophenyl)-2',4'-difluoro-4-hydroxybiphenyl-3-carboxamide (NSC765598), a novel salicylanilide (B1680751) derivative that has demonstrated multi-targeted kinase inhibitory activity, including against FGFR.[2] This compound exhibits significant antiproliferative and cytotoxic effects against a panel of human tumor cell lines.

Another example is a series of triazolyl–quinazoline derivatives. A difluorophenyl analog in this series has shown potent VEGFR-2 inhibitory activity with an IC50 value of 0.0070 μM.[3]

Compound Name/ClassTarget(s)Cell LineActivity MetricValue (µM)
NSC765598 [2]Multi-kinase (incl. FGFR)Non-Small Cell Lung CancerGI501.12 - 3.95
LeukemiaGI501.20 - 3.10
MelanomaGI501.45 - 3.59
Renal CancerGI501.38 - 3.40
Non-Small Cell Lung CancerTGI3.72 - 16.60
LeukemiaTGI3.90 - 12.70
Renal CancerTGI4.84 - 13.70
Triazolyl–quinazoline derivative [3]VEGFR-2-IC500.0070

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (0.5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (5 mL) and water (0.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Workflow for General Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow reagents Combine Aryl Bromide, This compound, Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Solvents (Toluene/Water) inert_atm->solvent reaction Heat and Stir (100 °C, 12-24h) solvent->reaction workup Aqueous Workup (EtOAc, Water, Brine) reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Biaryl Product purification->product

General workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of Diflunisal via Sonication-Enhanced Suzuki-Miyaura Coupling

This protocol describes the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal, which contains a 2,4-difluorophenyl moiety, using a sonication-enhanced Suzuki-Miyaura coupling.[4]

Materials:

  • 5-Bromosalicylic acid (3.0 mmol)

  • This compound (4.5 mmol)

  • Palladium catalyst (e.g., Pd/C, 0.03 mmol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ultrasonic bath

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Disperse the palladium catalyst (0.03 mmol) in a mixture of DMF and deionized water (1:1 v/v, 14 mL total volume) in a reaction vessel.

  • Place the vessel in an ultrasonic bath at 20 °C for 10 minutes to ensure uniform catalyst distribution.[4]

  • Sequentially add 5-bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol) to the mixture.[4]

  • Slowly add an aqueous solution of potassium carbonate.

  • Set the reaction temperature to 75 °C and apply ultrasonic irradiation (e.g., 40 kHz).[4]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, perform a standard aqueous workup and purify the product by recrystallization or column chromatography to yield Diflunisal.

Protocol 3: General Kinase Inhibition Assay (FGFR/VEGFR)

This protocol provides a general framework for a biochemical assay to determine the inhibitory activity of a compound against FGFR or VEGFR kinases. Specific conditions may vary depending on the kinase and the assay format (e.g., fluorescence, luminescence, or radioactivity).

Materials:

  • Recombinant human FGFR or VEGFR kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a solution of the recombinant kinase in assay buffer.

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • In a microplate, add the kinase solution, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for a General Kinase Inhibition Assay

Kinase_Assay_Workflow prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound reaction_setup Set up Kinase Reaction in Microplate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation stop_reaction Stop the Kinase Reaction incubation->stop_reaction detection Add Detection Reagent stop_reaction->detection read_plate Measure Signal with Plate Reader detection->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis

General workflow for a kinase inhibition assay.

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of FGFR and VEGFR, which are the targets of many inhibitors synthesized using this compound.

FGFR Signaling Pathway

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Cell_Motility Cell Motility IP3->Cell_Motility PKC->Cell_Motility

Simplified FGFR signaling cascade.

VEGFR Signaling Pathway

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival ERK->Endothelial_Cell AKT AKT PI3K->AKT AKT->Endothelial_Cell

Simplified VEGFR signaling cascade.

Conclusion

This compound is an indispensable reagent in medicinal chemistry for the synthesis of complex molecules, particularly kinase inhibitors. The strategic introduction of the 2,4-difluorophenyl moiety can significantly improve the pharmacological properties of drug candidates. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting FGFR, VEGFR, and other important biological targets.

References

Application Notes and Protocols: The Role of 2,4-Difluorophenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylboronic acid has emerged as a critical building block in medicinal chemistry and drug discovery. The presence of the 2,4-difluorophenyl moiety in a molecule can significantly enhance its biological activity, metabolic stability, and pharmacokinetic properties. This is attributed to the unique electronic properties of fluorine, which can modulate pKa, lipophilicity, and binding interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various classes of bioactive molecules, with a focus on kinase inhibitors and antifungal agents.

The Suzuki-Miyaura cross-coupling reaction is the most prominent method for incorporating the 2,4-difluorophenyl group, offering a versatile and efficient means to form carbon-carbon bonds.[3] These reactions are typically catalyzed by palladium complexes and require a base to activate the boronic acid.[4]

I. Synthesis of Kinase Inhibitors

The 2,4-difluorophenyl group is a common feature in many potent and selective kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

A. Application: Synthesis of Pyrimidine-Based Kinase Inhibitors

Substituted pyrimidines are core scaffolds in numerous kinase inhibitors. The Suzuki-Miyaura coupling of this compound with halogenated pyrimidines provides a direct route to these important compounds.[5][6]

Workflow for Synthesis of 4-(2,4-difluorophenyl)-2-chloropyrimidine:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_reaction Reaction cluster_product Product 2,4-Dichloropyrimidine (B19661) 2,4-Dichloropyrimidine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2,4-Dichloropyrimidine->Suzuki-Miyaura Coupling This compound This compound This compound->Suzuki-Miyaura Coupling Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Suzuki-Miyaura Coupling K2CO3 K2CO3 K2CO3->Suzuki-Miyaura Coupling 1,4-Dioxane (B91453)/Water 1,4-Dioxane/Water 1,4-Dioxane/Water->Suzuki-Miyaura Coupling 4-(2,4-difluorophenyl)-2-chloropyrimidine 4-(2,4-difluorophenyl)-2-chloropyrimidine Suzuki-Miyaura Coupling->4-(2,4-difluorophenyl)-2-chloropyrimidine

Caption: General workflow for the synthesis of a pyrimidine-based kinase inhibitor precursor.

Experimental Protocol: Synthesis of 4-(2,4-difluorophenyl)-2-chloropyrimidine [5]

This protocol describes a microwave-assisted Suzuki-Miyaura coupling, which offers rapid and efficient synthesis.

  • Materials:

    • 2,4-Dichloropyrimidine

    • This compound

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), this compound (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • Add 1,4-dioxane (3.5 mL) and water (0.5 mL) to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 100°C for 15 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data:

Aryl Boronic AcidProductCatalyst Loading (mol%)SolventTemp (°C)Time (min)Yield (%)Reference
This compound2-Chloro-4-(2,4-difluorophenyl)pyrimidine51,4-Dioxane/H₂O10015 (MW)81[5]
Phenylboronic acid2-Chloro-4-phenylpyrimidine51,4-Dioxane10024h (Conventional)71[5][7]
B. Application: Synthesis of DDR1 Inhibitors

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase implicated in various diseases, including cancer and fibrosis. Potent and selective DDR1 inhibitors often feature a 2,4-difluorophenyl moiety.[8][9]

Signaling Pathway Inhibition by a DDR1 Inhibitor:

G cluster_pathway DDR1 Signaling Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds pDDR1 p-DDR1 (Active) DDR1->pDDR1 activates Downstream Downstream Signaling (e.g., MAPK, PI3K) pDDR1->Downstream phosphorylates Proliferation Cell Proliferation, Fibrosis Downstream->Proliferation leads to Inhibitor DDR1 Inhibitor (e.g., 7rh) Inhibitor->pDDR1 inhibits

Caption: Inhibition of the DDR1 signaling pathway by a selective inhibitor.

Experimental Protocol: Synthesis of a DDR1 Inhibitor Precursor

A key step in the synthesis of many DDR1 inhibitors, such as compound 7rh (DDR1-IN-2), involves the Suzuki-Miyaura coupling.[10]

  • Materials:

    • Halogenated heterocyclic core (e.g., 3-bromo-N-(pyridin-2-yl)benzamide)

    • This compound

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

    • Sodium carbonate (Na₂CO₃)

    • 1,2-Dimethoxyethane (DME)

    • Water

  • Procedure:

    • In a flask, dissolve the halogenated heterocyclic core (1.0 mmol) and this compound (1.5 mmol) in a mixture of DME (10 mL) and water (2.5 mL).

    • Add sodium carbonate (2.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol).

    • Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.

    • Cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the desired coupled product.

Quantitative Data for Selected DDR1 Inhibitors:

CompoundDDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)Reference
7rh (DDR1-IN-2) 13.1203[10]
Compound 3 92.5>10000[8][9]

II. Synthesis of Antifungal Agents

The 2,4-difluorophenyl group is a hallmark of several highly effective azole antifungal drugs, including fluconazole (B54011) and voriconazole (B182144). It plays a crucial role in their binding to the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[2][11]

A. Application: Synthesis of Fluconazole and Voriconazole Analogues

The synthesis of these complex molecules often begins with a Grignard reaction or Friedel-Crafts acylation involving a 2,4-difluorophenyl precursor, which can be derived from this compound. A key intermediate is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[11]

Experimental Workflow for Azole Antifungal Synthesis:

G Start 1-(2,4-difluorophenyl)ethanone Intermediate1 2-Bromo-1-(2,4-difluorophenyl)ethanone Start->Intermediate1 Bromination Intermediate2 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Intermediate1->Intermediate2 Reaction with 1,2,4-triazole Epoxide Oxirane Intermediate Intermediate2->Epoxide Reaction with Trimethylsulfoxonium (B8643921) iodide Final Azole Analogue Epoxide->Final Coupling with heterocyclic amine

Caption: A general synthetic route for fluconazole and voriconazole analogues.

Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole (Oxirane Intermediate) [12]

This epoxide is a key intermediate for the synthesis of a wide range of triazole antifungals.

  • Materials:

  • Procedure:

    • To a stirred solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 mmol) in toluene (10 mL), add trimethylsulfoxonium iodide (1.1 mmol).

    • Add a 20% aqueous solution of potassium hydroxide (2.0 mL) dropwise at room temperature.

    • Stir the reaction mixture vigorously for 4-6 hours.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide, which can be used in the next step without further purification.

Quantitative Data for Antifungal Activity:

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 12d Candida albicans0.12[1]
Compound 12d C. albicans (resistant)0.12[1]
Compound 3i Candida albicans- (Significant Activity)[2]
Fluconazole Candida albicans0.25-16[1]
Itraconazole Candida albicans0.12-0.5[1]

III. Synthesis of Other Bioactive Molecules

A. Application: Synthesis of Diflunisal (NSAID)

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID). An efficient synthesis has been developed using a sonication-enhanced Suzuki-Miyaura coupling.[13]

Experimental Protocol: Sonication-Enhanced Synthesis of Diflunisal [13]

  • Materials:

    • 5-Bromosalicylic acid

    • This compound

    • Palladium catalyst (e.g., Pd/C)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Disperse the palladium catalyst (1.0 mol%) in a 1:1 mixture of DMF and deionized water in an ultrasonic bath for 10 minutes.

    • Add 5-bromosalicylic acid (1.0 mmol) and this compound (1.5 mmol) to the mixture.

    • Add an aqueous solution of potassium carbonate (2.0 mmol).

    • Irradiate the reaction mixture with ultrasound (e.g., 175 W) at 75°C for 100 minutes.

    • After the reaction, filter off the catalyst.

    • Acidify the filtrate with hydrochloric acid to a pH of 2 to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain Diflunisal.

Quantitative Data for Diflunisal Synthesis:

CatalystBaseSolventTemp (°C)Time (min)Yield (%)Reference
Pd/CK₂CO₃DMF/H₂O75100 (Ultrasonic)98[13]

Conclusion

This compound is an indispensable reagent for the synthesis of a diverse array of bioactive molecules. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient incorporation of the 2,4-difluorophenyl moiety, which often imparts favorable biological and pharmacokinetic properties. The protocols outlined in this document provide a foundation for researchers to synthesize key intermediates and final target molecules in the fields of kinase inhibition and antifungal drug discovery. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

Application Notes and Protocols: 2,4-Difluorophenylboronic Acid as a Versatile Building Block in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylboronic acid is a versatile and highly valuable building block in the synthesis of modern agrochemicals. The incorporation of the 2,4-difluorophenyl moiety into the molecular structure of active ingredients can significantly enhance their biological activity, metabolic stability, and overall efficacy. The two fluorine atoms, being highly electronegative, can modulate the electronic properties, lipophilicity, and binding affinity of the molecule to its target site.[1][2] This building block is particularly instrumental in the synthesis of a range of fungicides, and while less commonly documented, it holds potential for the development of novel herbicides and insecticides.

The primary application of this compound in agrochemical synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of a carbon-carbon bond between the 2,4-difluorophenyl group and a variety of aryl or vinyl halides, providing a straightforward route to complex molecular architectures.[2]

This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of agrochemicals, with a primary focus on fungicides.

Key Applications in Agrochemical Synthesis

The 2,4-difluorophenyl moiety is a key component in several potent fungicides, particularly those belonging to the triazole class. These fungicides are known for their broad-spectrum activity against a wide range of fungal pathogens.

Fungicides

The 2,4-difluorophenyl group is a critical pharmacophore in several commercial and developmental triazole fungicides, such as fluconazole (B54011) and voriconazole (B182144) analogues. These compounds function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1][3][4] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately, the inhibition of fungal growth.[1][3]

Examples of Fungicidal Compounds Synthesized Using this compound Analogues:

While direct synthesis of commercial fungicides like fluconazole and voriconazole often starts from 1-(2,4-difluorophenyl)ethan-1-one, the principles of incorporating the 2,4-difluorophenyl group are central. For the purpose of illustrating the utility of the boronic acid, we will focus on the synthesis of analogues where a Suzuki-Miyaura coupling would be a key step.

Herbicides and Insecticides

The application of this compound in the synthesis of herbicides and insecticides is less extensively documented in publicly available research compared to its use in fungicides. However, the known benefits of incorporating fluorinated phenyl groups into bioactive molecules suggest significant potential in these areas. For instance, a study on 2,4-difluorobenzoylthiourea, derived from 2,4-difluorobenzoic acid, has shown good herbicidal activity.[5] While not a direct application of the boronic acid, it highlights the utility of the 2,4-difluorophenyl moiety in herbicide design.

Similarly, research on phenylpyrazole insecticides has shown that the introduction of a fluoro-substituted benzene (B151609) moiety can enhance insecticidal activity.[6][7] Although these examples may not directly employ this compound, they underscore the potential for this building block in the development of new insecticidal agents through synthetic routes like the Suzuki-Miyaura coupling.

Quantitative Data

The following table summarizes the biological activity of representative fungicidal compounds incorporating the 2,4-difluorophenyl moiety.

Compound ClassTarget OrganismBiological Activity (MIC80, µg/mL)Reference CompoundReference Activity (MIC80, µg/mL)
Triazole AlcoholsCandida albicans0.25Fluconazole>64
Triazole AlcoholsCandida albicans0.0156Fluconazole1.0
Triazole AlcoholsCandida albicans0.0156Itraconazole0.0625

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the building block itself, a crucial first step for its application in agrochemical synthesis.

Materials:

  • Trimethyl borate (B1201080)

  • 2,4-Difluorophenylmagnesium bromide solution in tetrahydrofuran (B95107) (THF)

  • Tetrahydrofuran (THF), anhydrous

  • 10% Sulfuric acid

  • Ethyl ether

  • Water

  • Nitrogen gas

  • Reaction vessel equipped with a stirrer, thermometer, and dropping funnels

Procedure: [8]

  • In a reaction vessel under a nitrogen atmosphere, place 125 mL of anhydrous THF and cool to -15°C.

  • Contemporaneously add a solution of trimethyl borate (25.98 g, 0.25 mol) and a solution of 2,4-difluorophenylmagnesium bromide (0.25 mol) in 200 mL of THF to the cooled reactor over a period of 1 hour, maintaining the temperature at -15°C.

  • After the addition is complete, stir the reaction mixture at -15°C for an additional 15 minutes.

  • Warm the reaction mixture to 0°C.

  • Slowly add 17.5 mL of water over 10 minutes, followed by the slow addition of 125 mL of 10% sulfuric acid over 15 minutes.

  • Add 250 mL of water to ensure complete dissolution of the solids.

  • Extract the aqueous solution with ethyl ether (3 x 150 mL).

  • Combine the organic phases and evaporate to dryness under reduced pressure to yield crude this compound.

Expected Yield: Approximately 36.98 g (84.3% yield) with a purity of around 90%.[8] The crude product can often be used directly in subsequent cross-coupling reactions without further purification.

Protocol 2: Synthesis of a 5-(2,4-Difluorophenyl)salicylic Acid (A Diflunisal Analogue) via Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction using this compound to synthesize a biaryl compound, a common core structure in bioactive molecules.

Materials:

  • 5-Bromosalicylic acid

  • This compound

  • Palladium(II) chloride (PdCl2)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Reaction vessel equipped with a stirrer and condenser

Procedure:

  • In a reaction vessel, disperse the palladium catalyst (e.g., 0.03 mmol of PdCl2) in a mixed solvent of DMF and deionized water (1:1 v/v, 14 mL total volume).

  • Sequentially add 5-bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol) to the reaction mixture.

  • Add potassium carbonate (K2CO3) as the base.

  • Heat the reaction mixture to the desired temperature (e.g., 75°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture and perform an appropriate work-up, which typically involves acidification, extraction with an organic solvent, and purification by crystallization or chromatography.

Visualizations

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (R¹-X) OxAdd Oxidative Addition [Pd(II)(R¹)(X)] ArylHalide->OxAdd BoronicAcid This compound (Ar-B(OH)₂) Transmetalation Transmetalation [Pd(II)(R¹)(Ar)] BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxAdd OxAdd->Transmetalation Transmetalation->Catalyst Product Coupled Product (R¹-Ar) Transmetalation->Product Reductive Elimination Byproduct Byproducts

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Fungicide_MoA Fungicide Triazole Fungicide (with 2,4-Difluorophenyl Moiety) Enzyme Lanosterol 14α-demethylase (CYP51) Fungicide->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Biosynthesis Disruption Membrane Disruption & Inhibition of Fungal Growth Enzyme->Disruption Inhibition leads to Lanosterol Lanosterol Lanosterol->Enzyme Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Component of

Caption: Mode of action of triazole fungicides.

References

The Pivotal Role of 2,4-Difluorophenylboronic Acid in Advanced Materials and Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4-Difluorophenylboronic acid has emerged as a critical building block in the fields of materials science and polymer synthesis. The incorporation of the 2,4-difluorophenyl moiety into molecular structures imparts a range of desirable properties, including enhanced thermal and chemical stability, as well as unique optical and electronic characteristics.[1] This has led to its widespread use in the development of advanced materials such as high-performance polymers, liquid crystals, and components for organic electronics.[1] Its utility is primarily leveraged through the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.

I. Synthesis of Fluorinated Conjugated Polymers for Organic Electronics

The introduction of fluorine atoms into conjugated polymers can significantly influence their electronic properties, making this compound a valuable monomer in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A prime example is in the creation of polyfluorene-based copolymers.

Application Note:

Incorporating 2,4-difluorophenyl units into a polyfluorene backbone via Suzuki polycondensation allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification can enhance charge injection and transport properties, leading to improved device efficiency and stability. The fluorine atoms also contribute to increased thermal stability of the resulting polymer.

Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,4-difluorophenyl)]

This protocol details the synthesis of a copolymer of 9,9-dioctylfluorene and 2,4-difluorobenzene using a palladium-catalyzed Suzuki coupling reaction.

Materials:

Equipment:

  • Schlenk flask and line

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Soxhlet extraction apparatus

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2,7-dibromo-9,9-dioctylfluorene (e.g., 0.548 g, 1.0 mmol) and this compound (e.g., 0.158 g, 1.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.023 g, 0.02 mmol) as the catalyst.

  • A solution of sodium carbonate (e.g., 0.424 g, 4.0 mmol) in deionized water (e.g., 4 mL) is added to the flask.

  • Anhydrous toluene (e.g., 20 mL) is then added as the solvent.

  • The reaction mixture is vigorously stirred and heated to reflux (approximately 90-95 °C) under an inert atmosphere for 48 hours.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with deionized water and then precipitated into a large volume of methanol with vigorous stirring.

  • The precipitated polymer is collected by filtration and washed with methanol and acetone.

  • The polymer is further purified by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.

  • The purified polymer is dried under vacuum at 60 °C for 24 hours.

Workflow for Suzuki Polycondensation:

Suzuki_Polycondensation cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification Monomers 2,7-Dibromo-9,9-dioctylfluorene + this compound Reflux Reflux at 90-95°C (48 hours) under Inert Atmosphere Monomers->Reflux Catalyst Pd(PPh3)4 Catalyst->Reflux Base Na2CO3 Solution Base->Reflux Solvent Toluene Solvent->Reflux Separation Phase Separation Reflux->Separation Precipitation Precipitation in Methanol Separation->Precipitation Filtration Filtration Precipitation->Filtration Soxhlet Soxhlet Extraction (Acetone) Filtration->Soxhlet Drying Vacuum Drying Soxhlet->Drying Product Purified Fluorinated Polyfluorene Copolymer Drying->Product

Caption: Workflow for the synthesis of a fluorinated polyfluorene copolymer.

Data Presentation:

Table 1: Typical Characterization Data for Fluorinated Polyfluorene Copolymer

PropertyValue
Number Average Molecular Weight (Mₙ)15,000 - 30,000 g/mol
Polydispersity Index (PDI)2.0 - 3.5
Decomposition Temperature (TGA, 5% wt. loss)> 400 °C
Glass Transition Temperature (DSC)120 - 150 °C
UV-Vis Absorption (λₘₐₓ, thin film)380 - 400 nm
Photoluminescence Emission (λₘₐₓ, thin film)420 - 450 nm (Blue)

II. Development of Fluorinated Liquid Crystals

The introduction of fluorine atoms into the molecular structure of liquid crystals is a well-established strategy to modify their mesomorphic and electro-optical properties. This compound can be used to synthesize liquid crystalline compounds with tailored characteristics.

Application Note:

The difluorophenyl group can be incorporated into the rigid core of a liquid crystal molecule. The strong electronegativity of the fluorine atoms can alter the molecule's dipole moment and polarizability, which in turn affects the dielectric anisotropy (Δε). This is a critical parameter for the performance of liquid crystal displays (LCDs). For instance, a lateral difluoro-substitution can lead to a negative dielectric anisotropy, which is desirable for vertically aligned (VA) mode LCDs.[2]

Experimental Protocol: Synthesis of a Fluorinated Biphenyl-based Liquid Crystal

This protocol outlines a synthetic route to a liquid crystalline compound incorporating a 2,4-difluorophenyl moiety.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere (Argon or Nitrogen)

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-4'-pentylbiphenyl (e.g., 1.0 mmol) and this compound (e.g., 1.2 mmol) in 1,4-dioxane (e.g., 20 mL).

  • Add palladium(II) acetate (e.g., 0.03 mmol) and triphenylphosphine (e.g., 0.12 mmol).

  • Add an aqueous solution of potassium carbonate (e.g., 2 M, 5 mL).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 24 hours under an inert atmosphere.

  • After cooling, add deionized water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the final liquid crystalline compound.

Logical Relationship in Liquid Crystal Design:

LC_Design cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_lc Liquid Crystalline Properties Core Rigid Core (e.g., Biphenyl) Shape Molecular Shape Core->Shape Substituent 2,4-Difluorophenyl Moiety Dipole Dipole Moment Substituent->Dipole Polarizability Polarizability Substituent->Polarizability Tail Flexible Alkyl Chain Tail->Shape Dielectric Dielectric Anisotropy (Δε) Dipole->Dielectric Polarizability->Dielectric Mesophase Mesophase Type (e.g., Nematic, Smectic) Shape->Mesophase Viscosity Viscosity Shape->Viscosity Application Device Application (e.g., VA-LCD) Mesophase->Application Dielectric->Application Viscosity->Application

Caption: Influence of molecular structure on liquid crystal properties.

Data Presentation:

Table 2: Hypothetical Properties of a Fluorinated Biphenyl Liquid Crystal

PropertyValue
Melting Point (Cr-LC)80 - 90 °C
Clearing Point (LC-I)150 - 170 °C
Mesophase TypeNematic
Dielectric Anisotropy (Δε) at 1 kHz, 25 °C-2.0 to -4.0

III. Fabrication of Organic Light-Emitting Diodes (OLEDs)

Fluorinated polymers synthesized using this compound can be employed as the emissive layer or host material in OLEDs.

Application Note:

The use of a fluorinated polyfluorene copolymer as the emissive layer in a simple single-layer OLED can result in a blue-emitting device. The device architecture is crucial for efficient charge injection and recombination. A typical multilayer structure includes a hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL) sandwiched between an indium tin oxide (ITO) anode and a low work function metal cathode.

Experimental Protocol: Fabrication of a Multilayer OLED

This protocol describes the fabrication of a multilayer OLED using the fluorinated polyfluorene copolymer synthesized in Section I as the emissive layer.

Materials:

  • ITO-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Fluorinated polyfluorene copolymer (synthesized) in toluene solution (e.g., 10 mg/mL)

  • 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi)

  • Lithium fluoride (B91410) (LiF)

  • Aluminum (Al)

Equipment:

  • Spin coater

  • Vacuum thermal evaporator

  • Glove box with an inert atmosphere

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL): Spin-coat the PEDOT:PSS dispersion onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere.

  • Emissive Layer (EML): Transfer the substrate into a nitrogen-filled glove box. Spin-coat the fluorinated polyfluorene copolymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal at 80 °C for 30 minutes.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator. Deposit a layer of TPBi (e.g., 30 nm) as the ETL at a rate of 1-2 Å/s.

  • Subsequently, deposit a thin layer of LiF (e.g., 1 nm) as the EIL at a rate of 0.1-0.2 Å/s.

  • Finally, deposit a layer of Al (e.g., 100 nm) as the cathode at a rate of 5-10 Å/s. The final device structure is ITO/PEDOT:PSS/Fluorinated Polymer/TPBi/LiF/Al.

OLED Fabrication Workflow:

OLED_Fabrication cluster_prep Substrate Preparation cluster_spin Solution Processing cluster_vac Vacuum Deposition Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone PEDOT Spin-coat PEDOT:PSS (HIL) UV_Ozone->PEDOT Polymer Spin-coat Fluorinated Polymer (EML) PEDOT->Polymer TPBi Deposit TPBi (ETL) Polymer->TPBi LiF Deposit LiF (EIL) TPBi->LiF Al Deposit Al (Cathode) LiF->Al Device Completed OLED Device Al->Device

Caption: Workflow for the fabrication of a multilayer OLED.

Data Presentation:

Table 3: Typical Performance of a Blue OLED with a Fluorinated Polyfluorene Emitter

ParameterValue
Turn-on Voltage3 - 5 V
Maximum Luminance1000 - 5000 cd/m²
Maximum External Quantum Efficiency (EQE)1 - 3 %
Electroluminescence Peak430 - 460 nm
CIE (x, y) Coordinates(0.15 - 0.17, 0.10 - 0.20)

This compound is a versatile and powerful building block for the synthesis of advanced materials and polymers. Its ability to introduce fluorine atoms into molecular architectures allows for the precise tuning of material properties, leading to significant advancements in organic electronics and liquid crystal technologies. The protocols and data presented herein provide a foundation for researchers to explore and exploit the potential of this important chemical intermediate in their own work.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyura Coupling of 2,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the Suzuki-Miyura cross-coupling reaction utilizing 2,4-difluorophenylboronic acid with various aryl halides. The use of specialized palladium catalysts, particularly those incorporating bulky, electron-rich phosphine (B1218219) ligands, has proven highly effective for this transformation, even with challenging substrates. These methods are crucial in the synthesis of complex fluorinated aromatic compounds, which are significant in pharmaceutical and materials science.

Introduction

The Suzuki-Miyura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] However, electron-deficient substrates like this compound present challenges, primarily their susceptibility to protodeboronation under basic reaction conditions.[3][4][5] Recent advancements in catalyst design, especially the development of palladium precatalysts with sophisticated phosphine ligands, have significantly improved the efficiency of coupling these challenging partners.[2][6]

This document details effective palladium catalyst systems and provides step-by-step protocols for their application in the Suzuki-Miyura coupling of this compound.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation DiarylPd Ar-Pd(II)-Ar'(L2) Transmetalation->DiarylPd DiarylPd->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyura cross-coupling reaction.

A typical experimental workflow for these reactions is outlined below. This workflow emphasizes the need for an inert atmosphere to prevent catalyst degradation.

Experimental_Workflow start Start setup Assemble flame-dried glassware under inert gas (Ar or N2) start->setup add_solids Add aryl halide, this compound, palladium precatalyst, and base setup->add_solids add_liquids Add degassed solvent(s) and any liquid reagents add_solids->add_liquids reaction Stir vigorously at the specified temperature add_liquids->reaction monitoring Monitor reaction progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup purification Purify the product via column chromatography workup->purification end End purification->end

Figure 2: A typical experimental workflow for Suzuki coupling reactions.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the Suzuki-Miyura coupling of this compound with various aryl halides using different palladium catalyst systems.

Table 1: Coupling of this compound with Aryl Chlorides using a Buchwald Precatalyst

EntryAryl ChlorideCatalyst (mol %)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisoleXPhos Pd G2 (2)K₃PO₄THF/H₂ORT0.593[3]
24-ChlorotolueneXPhos Pd G2 (2)K₃PO₄THF/H₂ORT0.595[3]
32-ChloronaphthaleneXPhos Pd G2 (2)K₃PO₄THF/H₂O40192[3]
43-ChloropyridineXPhos Pd G2 (3)K₃PO₄THF/H₂O40289[3]

Table 2: Coupling of this compound with an Aryl Bromide using a Ligand-Free Palladium Catalyst under Sonication

EntryAryl BromideCatalyst (mol %)BaseSolventTemp. (°C)Power (W)Yield (%)
15-Bromosalicylic acidPdCl₂ (1)K₂CO₃DMF/H₂O7517598[9]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyura Coupling of Aryl Chlorides with this compound using a Buchwald Precatalyst

This protocol is adapted from the work of Kinzel et al. for the coupling of challenging polyfluorophenylboronic acids.[2][3]

Materials:

  • Aryl chloride (1.0 mmol)

  • This compound (1.5 mmol)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol %)

  • Potassium phosphate (B84403) (K₃PO₄), 0.5 M aqueous solution (4 mL)

  • Tetrahydrofuran (THF), degassed (2 mL)

  • Magnetic stir bar

  • Reaction vial with a septum

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl chloride (if solid), this compound, and the XPhos Pd G2 precatalyst.

  • Seal the vial with a septum and purge with argon for 5-10 minutes.

  • Add the degassed THF, followed by the degassed 0.5 M aqueous solution of K₃PO₄. If the aryl halide is a liquid, it is added at this stage.

  • Stir the reaction mixture vigorously at the specified temperature (room temperature or 40 °C) for the indicated time (see Table 1).

  • Upon completion, cool the reaction to room temperature.

  • Separate the aqueous layer and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Ultrasound-Assisted Suzuki-Miyura Coupling of 5-Bromosalicylic Acid with this compound

This protocol is based on a ligand-free, sonication-enhanced method for the synthesis of Diflunisal.[9]

Materials:

  • 5-Bromosalicylic acid (3.0 mmol)

  • This compound (4.5 mmol)

  • Palladium(II) chloride (PdCl₂) (0.03 mmol, 1 mol %)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, disperse the palladium catalyst (0.03 mmol) in a mixed solvent of DMF and deionized water (14 mL total volume, 1:1 v/v ratio).

  • Place the vessel in an ultrasonic bath at 20 °C for 10 minutes to ensure uniform distribution of the catalyst.

  • Sequentially add 5-bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol) to the mixed solvent.

  • Add potassium carbonate (a 1.5:1:2 stoichiometric ratio of reactants to base is suggested).

  • Conduct the reaction at 75 °C under 175 W ultrasonic power.

  • Monitor the reaction for completion.

  • After completion, cool the reaction mixture and proceed with a standard aqueous workup and purification to isolate the product.

Catalyst Selection Logic

The choice of catalyst and reaction conditions is critical for a successful Suzuki-Miyura coupling with this compound. The following decision tree provides guidance on selecting an appropriate system.

Catalyst_Selection start Start: Select Aryl Halide aryl_halide_type Aryl Halide Type? start->aryl_halide_type aryl_chloride Aryl Chloride aryl_halide_type->aryl_chloride Chloride aryl_bromide_iodide Aryl Bromide or Iodide aryl_halide_type->aryl_bromide_iodide Bromide/Iodide buchwald_catalyst Use Buchwald Precatalyst (e.g., XPhos Pd G2) aryl_chloride->buchwald_catalyst ligand_free_option Consider Ligand-Free Conditions (e.g., PdCl2, Pd(OAc)2) aryl_bromide_iodide->ligand_free_option sonication Enhance with Sonication? ligand_free_option->sonication yes_sonication Yes sonication->yes_sonication Yes no_sonication No sonication->no_sonication No protocol_2 Follow Protocol 2 yes_sonication->protocol_2 conventional_heating Use Conventional Heating no_sonication->conventional_heating

Figure 3: Decision tree for selecting a palladium catalyst system.

Conclusion

The protocols and data presented herein demonstrate that the Suzuki-Miyura coupling of this compound can be achieved in high yields. For less reactive aryl chlorides, the use of advanced Buchwald precatalysts is highly recommended. For more reactive aryl bromides, ligand-free systems, potentially enhanced by sonication, offer a cost-effective and efficient alternative. Careful consideration of the aryl halide coupling partner, catalyst system, and reaction conditions is paramount for optimizing these valuable synthetic transformations.

References

Ligand Selection for Efficient Suzuki-Miyaura Coupling with 2,4-Difluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] 2,4-Difluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the fluorine substituents.[4] However, the electron-withdrawing nature of the fluorine atoms can render this boronic acid less reactive and prone to decomposition, making the selection of an appropriate ligand crucial for achieving high coupling efficiency.[5][6] This document provides detailed application notes and protocols for the selection of optimal ligands for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Ligand Classes for Coupling with this compound

The success of the Suzuki-Miyaura coupling with challenging substrates like this compound is highly dependent on the choice of phosphine (B1218219) ligand. Bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium(0) species, facilitate oxidative addition, and enhance the rate of reductive elimination.[7] Several classes of ligands have demonstrated efficacy in the coupling of aryl fluorides and other demanding substrates.

Buchwald Ligands: This class of dialkylbiaryl phosphine ligands, developed by Stephen L. Buchwald, is renowned for its broad applicability and high catalytic activity in cross-coupling reactions.[7][8][9][10] Ligands such as SPhos, XPhos, and RuPhos have shown excellent performance in the coupling of electron-poor and sterically hindered substrates.[5][8][9]

Indolyl Phosphine Ligands: These ligands offer significant steric and electronic tunability, leading to highly efficient palladium-catalyzed coupling processes.[11] They are particularly effective for the coupling of unactivated aryl chlorides.[11]

Other Phosphine Ligands: Other bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)3) and tricyclohexylphosphine (B42057) (PCy3) are also effective for Suzuki-Miyaura couplings, often at room temperature.[2][12]

Quantitative Data Summary

The following tables summarize the performance of various ligands and reaction conditions for the Suzuki-Miyaura coupling of this compound and related substrates.

Table 1: Ligand Performance in the Coupling of Aryl Halides with Phenylboronic Acids

LigandAryl HalideCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhosAryl ChloridesPd(OAc)2K3PO4Dioxane/Water606High[13]
XPhosAryl ChloridesPd2(dba)3K3PO4DioxaneRT-10012-24Good to Excellent[8][9]
RuPhosAryl Sulfonyl FluoridePd(OAc)2K2CO3Toluene11012Good to Outstanding[14]
P(t-Bu)3Aryl HalidesPd2(dba)3K3PO4DioxaneRT2-24High[2]
PCy3Aryl TriflatesPd(OAc)2K3PO4DioxaneRT2-24High[2]

Table 2: Ligand-Free Coupling of this compound

Aryl HalideCatalystBaseSolventTemp (°C)TimeYield (%)Reference
5-bromosalicylic acidPdCl2K2CO3DMF/Water (1:1)75N/A98[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Buchwald Ligands

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride, bromide, or triflate)

  • Palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3)

  • Buchwald ligand (e.g., SPhos, XPhos)

  • Base (e.g., K3PO4, K2CO3)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Degassed water (if applicable)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium precursor (0.01-0.05 mmol), and the phosphine ligand (0.01-0.05 mmol).

  • Add the base (2.0-3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (3-5 mL) and degassed water (if using a biphasic system) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 110 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for the synthesis of Diflunisal.[15]

Materials:

  • 5-bromosalicylic acid

  • This compound

  • Palladium(II) chloride (PdCl2)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a reaction vessel, disperse the palladium catalyst (0.03 mmol) in a mixture of DMF and deionized water (14 mL total volume, 1:1 v/v ratio) at 20 °C.

  • Subject the mixture to ultrasonic dispersion for 10 minutes to ensure uniform distribution.

  • Sequentially add 5-bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol) to the solvent mixture.

  • Slowly add an aqueous solution of potassium carbonate.

  • Heat the reaction mixture to 75 °C and monitor for completion.

  • After the reaction is complete, perform an appropriate work-up and purification.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Catalyst, Ligand, and Base start->reagents inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atmosphere add_solvent Add Degassed Solvent(s) inert_atmosphere->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Reaction Work-up (Quench, Extract, Dry) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The efficient Suzuki-Miyaura coupling of this compound is achievable with careful selection of the ligand and optimization of reaction conditions. Bulky and electron-rich phosphine ligands, particularly from the Buchwald family, are highly effective in promoting this transformation with a range of aryl halides. For certain applications, a ligand-free approach under specific conditions can also provide excellent yields. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully employ this compound in the synthesis of valuable chemical entities.

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 2,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorophenylboronic acid is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors for the introduction of the 2,4-difluorophenyl moiety into complex molecules. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The reactivity and stability of this compound, however, are highly sensitive to the reaction conditions, with the choice of solvent playing a pivotal role in determining reaction efficiency, yield, and the prevalence of side reactions.

This document provides a detailed guide to understanding and optimizing the solvent effects on the reactivity of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Included are quantitative data, detailed experimental protocols, and visualizations to aid researchers in developing robust and efficient synthetic methodologies.

Key Considerations for Solvent Selection

The choice of solvent in reactions involving this compound can influence several key aspects of the reaction:

  • Solubility of Reactants: The solvent must effectively dissolve the boronic acid, the coupling partner (e.g., an aryl halide), the catalyst, and the base to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.

  • Catalyst Activity and Stability: The solvent can coordinate to the palladium catalyst, influencing its electronic properties, stability, and catalytic activity.

  • Transmetalation Step: The transmetalation of the aryl group from the boron atom to the palladium center is a critical step in the Suzuki-Miyaura catalytic cycle. The solvent can affect the rate of this step by influencing the formation and reactivity of the boronate species.

  • Protodeboronation: Electron-deficient boronic acids, such as this compound, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of 1,3-difluorobenzene (B1663923) and a reduction in the yield of the desired product. The solvent's nature (protic vs. aprotic) and the presence of water can significantly impact the rate of this undesired reaction. An excess of the boronic acid is often employed to mitigate the effects of this side reaction.[1]

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling Yield

The following tables summarize the impact of different solvent systems on the yield of Suzuki-Miyaura cross-coupling reactions. It is important to note that the optimal solvent is often substrate-dependent.

Table 1: High-Yielding Suzuki-Miyaura Coupling of this compound

This table presents data for a specific, high-yielding reaction, demonstrating the efficacy of a mixed aqueous-organic solvent system.

Aryl HalideBoronic AcidSolvent SystemBaseCatalystTemp (°C)Time (h)Yield (%)Reference
5-Bromosalicylic acidThis compoundDMF/H₂O (1:1)K₂CO₃PdCl₂ (ligand-free)751.6798[2]

Table 2: Comparative Solvent Screening for a Suzuki-Miyaura Coupling Reaction *

This table provides a comparison of different solvents for a Suzuki-Miyaura coupling reaction. While this study did not use this compound, it offers valuable insights into the general effects of solvents on this type of reaction and can serve as a guide for solvent selection. The reaction shown is between 2,4-dichloropyrimidine (B19661) and phenylboronic acid.[3]

SolventYield (%)
1,4-Dioxane72
Isopropanol64
Tetrahydrofuran (THF)Lower Yield
Dimethylformamide (DMF)Lower Yield
Methanol (MeOH)Lower Yield
Water (H₂O)Lower Yield
Ethylene GlycolLower Yield

*Data from a study on the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[3] The trends observed may be applicable but should be confirmed for reactions with this compound.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: High-Yielding Synthesis of Diflunisal via Ultrasound-Assisted Suzuki-Miyaura Coupling [2]

This protocol describes the synthesis of 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid (Diflunisal) and demonstrates a highly efficient method.

Materials:

  • 5-Bromosalicylic acid

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl)

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, disperse the palladium catalyst (0.03 mmol) in a mixed solvent of N,N-dimethylformamide (DMF) and deionized water (14 mL total volume, 1:1 v/v ratio).

  • Sonicate the mixture at 20 °C for 10 minutes to ensure uniform distribution of the catalyst.

  • Sequentially add 5-bromosalicylic acid (3.0 mmol) and this compound (4.5 mmol) to the reaction mixture.

  • Add 10 mL of a 6% (w/v) aqueous solution of potassium carbonate (K₂CO₃).

  • Place the reaction vessel in an ultrasonic bath and irradiate at 175 W for 100 minutes while maintaining the temperature at 75 °C.

  • After the reaction is complete, separate the heterogeneous catalyst by vacuum filtration.

  • Acidify the filtrate by the incremental addition of hydrochloric acid until the pH reaches 2.

  • Induce precipitation of the product by diluting the solution with 200 mL of deionized water.

  • Collect the product by filtration, wash with deionized water, and dry to obtain the final product.

Protocol 2: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general workflow for screening different solvents to optimize a Suzuki-Miyaura coupling reaction with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • A selection of anhydrous solvents (e.g., 1,4-dioxane, THF, DMF, toluene, isopropanol)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vials suitable for heating under an inert atmosphere

Procedure:

  • To a series of reaction vials, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), and the palladium catalyst (typically 1-5 mol%).

  • Seal each vial with a septum.

  • Purge each vial with an inert gas (argon or nitrogen) for 5-10 minutes.

  • To each vial, add the selected degassed solvent or solvent mixture (e.g., pure organic solvent or a mixture with water, such as 4:1 organic solvent:water). The total volume should be sufficient to dissolve the reactants.

  • Place the vials in a preheated heating block or oil bath at the desired reaction temperature (typically 80-110 °C).

  • Stir the reactions for a set period or monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reactions to room temperature.

  • Work up each reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

  • Analyze the crude product from each reaction to determine the yield and purity, allowing for a direct comparison of the solvent effects.

Visualizations

Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling

G General Experimental Workflow for Suzuki-Miyaura Coupling A Reactant Preparation B Addition of Aryl Halide, This compound, Base, and Catalyst to Flask A->B 1. C Inert Atmosphere Purge (e.g., Argon or Nitrogen) B->C 2. D Addition of Degassed Solvent C->D 3. E Heating and Stirring D->E 4. F Reaction Monitoring (TLC, LC-MS) E->F 5. G Work-up and Purification F->G 6. H Product Characterization (NMR, MS) G->H 7.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Logical Relationships of Solvent Effects on Reactivity

G Logical Relationships of Solvent Effects Solvent Solvent Choice Polarity Polarity (Protic vs. Aprotic) Solvent->Polarity Coordination Coordinating Ability Solvent->Coordination Solubility Reactant Solubility Polarity->Solubility Protodeboronation Protodeboronation Rate Polarity->Protodeboronation Catalyst Catalyst Activity & Stability Coordination->Catalyst Transmetalation Transmetalation Rate Coordination->Transmetalation Yield Reaction Yield Solubility->Yield Catalyst->Yield Transmetalation->Yield Protodeboronation->Yield

Caption: Logical relationships of solvent properties on reaction outcomes.

Conclusion

The selection of an appropriate solvent is a critical parameter for achieving high yields and minimizing side reactions in Suzuki-Miyaura cross-coupling reactions involving this compound. While a mixture of DMF and water has been shown to be highly effective in specific cases, a systematic screening of solvents is recommended for new substrate combinations.[2] Less polar solvents such as 1,4-dioxane, or protic solvents like isopropanol, may also offer advantages depending on the specific reaction.[3] Careful consideration of the solvent's impact on reactant solubility, catalyst activity, and the rate of protodeboronation is essential for the successful application of this versatile building block in research and development. The protocols and data presented herein provide a solid foundation for the rational design and optimization of synthetic routes utilizing this compound.

References

Troubleshooting & Optimization

preventing protodeboronation of 2,4-Difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2,4-Difluorophenylboronic acid during their experiments.

Troubleshooting Guide

Issue: Low yield of desired product and presence of 1,3-difluorobenzene (B1663923) byproduct.

This is a classic sign of protodeboronation, where the C-B bond of your this compound is cleaved and replaced with a C-H bond. The following guide will help you troubleshoot and minimize this unwanted side reaction.

Troubleshooting Workflow

start Low Yield & Protodeboronation Detected condition_check Review Reaction Conditions start->condition_check temp High Temperature? condition_check->temp Yes base Strong Base? condition_check->base Yes solvent Protic or Wet Solvent? condition_check->solvent Yes catalyst Slow Catalyst? condition_check->catalyst Yes boronic_acid_stable Is Boronic Acid Intrinsically Unstable? condition_check->boronic_acid_stable No obvious issues solution_temp Lower Temperature (e.g., 60-80 °C) temp->solution_temp solution_base Use Milder Base (K₂CO₃, K₃PO₄) base->solution_base solution_solvent Use Anhydrous Solvent (Dioxane, Toluene, THF) solvent->solution_solvent solution_catalyst Use Highly Active Catalyst (e.g., Buchwald Precatalysts) catalyst->solution_catalyst solution_temp->boronic_acid_stable solution_base->boronic_acid_stable solution_solvent->boronic_acid_stable solution_catalyst->boronic_acid_stable convert_ester Convert to a More Stable Derivative (Pinacol Ester) boronic_acid_stable->convert_ester Yes end Improved Yield & Minimized Protodeboronation boronic_acid_stable->end No convert_ester->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Detailed Troubleshooting Steps
ParameterIssueRecommended ActionRationale
Temperature High temperatures accelerate the rate of protodeboronation.[1][2]Run the reaction at the lowest effective temperature. Consider starting at 60-80 °C.[2] For highly sensitive substrates, room temperature couplings with a very active catalyst may be necessary.[3]Lowering the reaction temperature can significantly slow down the kinetics of the undesired protodeboronation side reaction.[1][2]
Base Strong bases (e.g., NaOH, KOH) can promote base-catalyzed protodeboronation.[2]Use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2]The mechanism of protodeboronation is often pH-dependent. Milder bases can facilitate the desired coupling reaction without excessively increasing the rate of the competing protodeboronation pathway.[2]
Solvent Protic solvents (e.g., water, alcohols) can be a source of protons for protodeboronation.Use anhydrous solvents like dioxane, toluene, or THF.[2] If aqueous conditions are necessary for the base, minimize the amount of water.Reducing the concentration of available protons can suppress the protodeboronation reaction.
Catalyst A slow or inefficient catalyst can allow time for the boronic acid to decompose before the desired coupling occurs.Use a highly active palladium catalyst system. Buchwald-type phosphine (B1218219) ligands and their corresponding precatalysts are often effective for challenging substrates.[3]A highly efficient catalyst will promote the desired cross-coupling at a much faster rate than the competing protodeboronation.[3]
Boronic Acid Stability This compound is inherently prone to protodeboronation due to the electron-withdrawing nature of the fluorine atoms.[3]Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate. These act as "slow-release" sources of the boronic acid.[4]By keeping the concentration of the free, unstable boronic acid low throughout the reaction, the rate of protodeboronation can be minimized.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to protodeboronation?

A1: The two electron-withdrawing fluorine atoms on the phenyl ring increase the acidity of the boronic acid and can destabilize the carbon-boron bond, making it more susceptible to cleavage by a proton source (protodeboronation). This is a known issue for many electron-deficient arylboronic acids.[3]

Q2: I'm seeing significant protodeboronation even at lower temperatures. What should I try next?

A2: If optimizing the temperature, base, and solvent is not sufficient, the most effective next step is to convert your this compound to a more stable derivative like its pinacol ester. This strategy provides a "slow release" of the boronic acid into the reaction mixture, keeping its concentration low and thus minimizing the opportunity for protodeboronation.

Q3: Can I use a stronger base to speed up my Suzuki-Miyaura coupling and outcompete protodeboronation?

A3: While a base is essential for the Suzuki-Miyaura reaction, using a very strong base can actually accelerate the base-catalyzed protodeboronation pathway.[2] It is often a delicate balance. Milder bases like K₂CO₃ or K₃PO₄ are generally preferred to minimize this side reaction.[2]

Q4: What are boronic acid derivatives and how do they prevent protodeboronation?

A4: Boronic acid derivatives, such as pinacol esters and MIDA boronates, are more stable forms of boronic acids. They act as "slow-release" agents, providing a low, steady concentration of the active boronic acid in the reaction mixture. This minimizes the concentration of the potentially unstable free boronic acid at any given time, thus suppressing side reactions like protodeboronation.

Q5: Are there any specific solvents I should avoid?

A5: Protic solvents, especially water and alcohols, can act as proton sources for the protodeboronation reaction. Therefore, using anhydrous solvents is highly recommended. If an aqueous base is required, the amount of water should be kept to a minimum.

Signaling Pathways and Mechanisms

The protodeboronation of arylboronic acids can proceed through different mechanisms depending on the reaction conditions.

cluster_acid Acid-Catalyzed Protodeboronation cluster_base Base-Catalyzed Protodeboronation cluster_metal Metal-Mediated Protodeboronation A1 ArB(OH)₂ A2 [ArB(OH)₃]⁻H⁺ A1->A2 + H⁺ A3 Ar-H + B(OH)₃ A2->A3 + H₂O B1 ArB(OH)₂ B2 [ArB(OH)₃]⁻ B1->B2 + OH⁻ B3 Ar-H + B(OH)₄⁻ B2->B3 + H₂O C1 ArB(OH)₂ C2 Ar-Pd-L₂-X C1->C2 + Pd(0), Ar'X (oxidative addition) C3 Ar-H + HPd(L)₂X C2->C3 Side reaction with proton source

Caption: Mechanisms of arylboronic acid protodeboronation.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound (Optimized for Minimizing Protodeboronation)

This protocol is a starting point and may require further optimization for your specific aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the aryl halide, and K₃PO₄.

  • Add the palladium catalyst.

  • Add anhydrous 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Slowly heat the reaction to the desired temperature (start with a lower temperature, e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the 1,3-difluorobenzene byproduct.

  • If significant protodeboronation is observed, consider the modifications suggested in the troubleshooting guide, such as using an even milder base or a more active catalyst.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation of this compound Pinacol Ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.

  • If using a Dean-Stark apparatus, reflux the mixture until no more water is collected.

  • Alternatively, stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The resulting crude this compound pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

Data Presentation

Table 1: Effect of Base on Protodeboronation in a Model Suzuki Coupling

BaseTemperature (°C)Desired Product Yield (%)Protodeboronation (%)
NaOH100LowHigh
K₂CO₃80ModerateModerate
K₃PO₄80HighLow
Cs₂CO₃80HighLow

Note: These are representative data to illustrate trends. Actual results may vary depending on the specific substrates and other reaction conditions.

Table 2: Comparison of Boronic Acid vs. Pinacol Ester in a Model Suzuki Coupling

Boron SourceTemperature (°C)BaseDesired Product Yield (%)Protodeboronation (%)
This compound90K₂CO₃4550
This compound pinacol ester90K₂CO₃85<5

Note: These are representative data to illustrate the significant improvement in yield and reduction in protodeboronation when using the more stable pinacol ester.

References

Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 2,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to catalyst deactivation and poisoning during chemical reactions involving 2,4-Difluorophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What are the likely causes?

A1: Low reactivity or stalling in Suzuki-Miyaura reactions with this compound can stem from several factors. The most common culprits are related to the stability of the boronic acid itself and the integrity of the palladium catalyst. Specifically, this compound is an electron-deficient arylboronic acid, making it particularly susceptible to a side reaction called protodeboronation under basic conditions.[1] This process consumes your starting material, reducing the yield. Another common issue is the deactivation of the palladium catalyst through the formation of palladium black (insoluble palladium metal aggregates), which removes the active catalyst from the reaction cycle.[2] Inadequate inert atmosphere can also lead to oxidation of the phosphine (B1218219) ligands and the Pd(0) catalyst, rendering them inactive.[3]

Q2: I'm observing a significant amount of 2,4-difluorobenzene as a byproduct. What is causing this?

A2: The formation of 2,4-difluorobenzene is a direct result of protodeboronation. This is a common side reaction for electron-deficient arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[1] This process is often accelerated by high temperatures and the use of strong bases.[4][5]

Q3: My reaction mixture has turned black. Is this a problem and what can I do about it?

A3: Yes, a black precipitate, commonly known as "palladium black," indicates the decomposition of the soluble palladium catalyst into inactive palladium metal aggregates.[2] While a slight color change can be normal, significant blackening signifies substantial catalyst deactivation, leading to a stalled reaction. This can be caused by high temperatures, an insufficient ligand-to-palladium ratio, or poor mixing.[2] To mitigate this, consider lowering the reaction temperature, increasing the ligand-to-palladium ratio, or using more robust ligands like bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) that stabilize the palladium center.[2]

Q4: Could the fluoride (B91410) atoms in this compound be poisoning my palladium catalyst?

A4: While halide ions can act as catalyst poisons, direct poisoning by fluoride from the boronic acid is less commonly reported as a primary deactivation pathway in Suzuki couplings compared to protodeboronation. However, under certain conditions, the formation of palladium-fluoride species could potentially influence the catalytic cycle. More often, the challenges with fluorinated aryl boronates are linked to their electronic properties and susceptibility to decomposition.[6][7]

Q5: Are there more stable alternatives to this compound?

A5: Yes, if protodeboronation is a persistent issue, consider using more stable derivatives such as pinacol (B44631) esters or MIDA (N-methyliminodiacetic acid) boronates.[3][8] These can release the boronic acid slowly under the reaction conditions, maintaining a low concentration of the potentially unstable free boronic acid and minimizing decomposition. Potassium aryltrifluoroborates are another stable alternative.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue that can be attributed to several factors. The following table provides a structured approach to troubleshooting.

Potential Cause Recommended Action Rationale
Protodeboronation of this compound 1. Use a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to milder options like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] 2. Lower Reaction Temperature: Run the reaction at the lowest effective temperature.[5] 3. Use Anhydrous Solvents: Minimize the presence of water, which is a proton source for protodeboronation.[5] 4. Increase Boronic Acid Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some decomposition.[10]Electron-deficient boronic acids are prone to base-catalyzed protodeboronation. Milder conditions can slow this undesired side reaction.
Catalyst Deactivation (Palladium Black) 1. Optimize Ligand-to-Palladium Ratio: Ensure an adequate ratio (typically 1:1 to 4:1) to stabilize the palladium center.[2] 2. Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] 3. Ensure Vigorous Stirring: Prevent localized high concentrations of reagents that can lead to catalyst decomposition.[3]Insufficient ligand or poor mixing can lead to the aggregation of the palladium catalyst into an inactive form.
Poor Quality of Reagents/Solvents 1. Use Fresh Boronic Acid: Ensure the this compound is of high purity and has been stored properly. 2. Degas Solvents Thoroughly: Remove dissolved oxygen by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[3] 3. Use High-Purity Catalyst and Ligands: Ensure the catalyst and ligands have not been degraded by air or moisture.[2]Impurities or degradation of reagents can inhibit the catalytic cycle. Oxygen can deactivate the Pd(0) catalyst and phosphine ligands.
Issue 2: Inconsistent Reaction Times and Reproducibility
Potential Cause Recommended Action Rationale
Variable Reagent Quality 1. Standardize Reagent Sources: Use reagents from the same batch for a series of experiments. 2. Verify Boronic Acid Purity: Check the purity of this compound, as impurities can affect reaction rates.Inconsistencies in reagent quality, especially the boronic acid, can lead to variable reaction outcomes.
Inadequate Control of Reaction Atmosphere 1. Maintain a Positive Pressure of Inert Gas: Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.[3]Trace amounts of oxygen can lead to catalyst deactivation and side reactions, causing irreproducibility.
Heterogeneous Base 1. Use Finely Powdered Base: Ensure the base is a fine powder to maximize its surface area and ensure consistent reaction rates.[3]Clumped or coarse base can lead to inconsistent reaction kinetics.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathways cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active Pd(0) Active Pd(0) Pd(II) Intermediate Pd(II) Intermediate Active Pd(0)->Pd(II) Intermediate Oxidative Addition Palladium Black Palladium Black Active Pd(0)->Palladium Black Aggregation Poisoned Catalyst Poisoned Catalyst Active Pd(0)->Poisoned Catalyst Impurities (S, etc.) Pd(II) Intermediate->Active Pd(0) Reductive Elimination Oxidized Ligand Oxidized Ligand Ligand Ligand Ligand->Oxidized Ligand O₂ caption Catalyst Deactivation Pathways in Suzuki Couplings.

Caption: Catalyst Deactivation Pathways in Suzuki Couplings.

Troubleshooting_Workflow start Low Yield with This compound check_protodeboronation Significant Protodeboronation? start->check_protodeboronation mitigate_protodeboronation Use Milder Base Lower Temperature Anhydrous Solvent check_protodeboronation->mitigate_protodeboronation Yes check_catalyst_deactivation Reaction Mixture Black? check_protodeboronation->check_catalyst_deactivation No end Improved Yield mitigate_protodeboronation->end mitigate_catalyst_deactivation Optimize Ligand/Pd Ratio Use Robust Ligand Improve Stirring check_catalyst_deactivation->mitigate_catalyst_deactivation Yes check_reagents Re-evaluate Reagent & Solvent Quality check_catalyst_deactivation->check_reagents No mitigate_catalyst_deactivation->end check_reagents->end caption Troubleshooting workflow for low-yield reactions.

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 2,4-difluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this compound?

A1: For a successful Suzuki-Miyaura coupling with this compound, a good starting point involves using a palladium catalyst, a suitable base, and an appropriate solvent system. A common set of initial conditions to consider would be:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: A mixture of an organic solvent and water, such as dioxane/water or DMF/water.[1]

  • Reactant Ratio: A slight excess of the boronic acid (1.2-1.5 equivalents) is often used to drive the reaction to completion and compensate for potential side reactions.[1]

It is important to note that these are general starting points, and optimization is often necessary for specific substrates.

Q2: Why is this compound considered a challenging coupling partner?

A2: this compound can be a challenging coupling partner due to the electron-withdrawing nature of the two fluorine atoms. This electronic property can lead to a higher susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[2] This decomposition pathway reduces the amount of boronic acid available for the desired cross-coupling, potentially leading to lower yields.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling, the unwanted reaction of two molecules of the boronic acid to form a symmetrical biaryl, can be a significant side reaction. To minimize its formation, it is crucial to thoroughly degas the reaction mixture to remove oxygen, as its presence can promote this side reaction. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.

Q4: What are the best practices for storing and handling this compound?

A4: this compound should be stored in a cool, dry place under an inert atmosphere to minimize decomposition. It is known to contain varying amounts of its anhydride.[3] For sensitive applications, using freshly opened or high-purity material is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield Ineffective Catalyst System: The chosen palladium catalyst or ligand may not be suitable for the specific substrates. Electron-deficient boronic acids can be particularly demanding.Screen a variety of palladium catalysts and ligands. For electron-deficient systems, catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can be effective.[2][4]
Protodeboronation of Boronic Acid: The boronic acid is decomposing faster than it is coupling.[2]Use a milder base (e.g., K₃PO₄ instead of stronger bases). Lowering the reaction temperature can also help. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) before the reaction.
Insufficient Base Strength or Solubility: The base may not be strong enough to facilitate transmetalation or may not be soluble in the reaction medium.Switch to a stronger or more soluble base. For instance, Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃. The addition of water as a co-solvent can also improve the solubility of inorganic bases.[1]
Incomplete Conversion Insufficient Reactant Equivalents: The boronic acid may have been consumed by side reactions before the aryl halide is fully reacted.Increase the equivalents of the this compound (e.g., from 1.2 to 2.0 equivalents).[1]
Reaction Time or Temperature Too Low: The reaction may be proceeding slowly under the current conditions.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
Significant Byproducts Homocoupling: Oxygen in the reaction mixture is promoting the formation of the symmetrical biaryl from the boronic acid.Ensure thorough degassing of all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Dehalogenation of Aryl Halide: The aryl halide is being reduced instead of undergoing cross-coupling.This can sometimes be influenced by the solvent and base combination. Screening different solvents or using a less nucleophilic base might be beneficial.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with 5-bromosalicylic acid.

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂ (1.0)K₂CO₃DMF/H₂O (1:1)75Not specified98[1]

Note: The yield is reported for the reaction under ultrasonic irradiation.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 - 1.5 mmol)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Dioxane/Water 4:1, 10 mL)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for this compound Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdArF Ar-Pd(II)L_n-Ar' Transmetal->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid 2,4-F₂-Ph-B(OH)₂ ActivatedBoron [2,4-F₂-Ph-B(OH)₃]⁻ BoronicAcid->ActivatedBoron + Base (OH⁻) Base Base ActivatedBoron->Transmetal SideReaction Protodeboronation (Decomposition) ActivatedBoron->SideReaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Start: Low Yield CheckSM Check Starting Materials Purity Start->CheckSM CheckConditions Review Reaction Conditions CheckSM->CheckConditions Purity OK OptimizeCatalyst Screen Catalysts & Ligands CheckConditions->OptimizeCatalyst OptimizeBase Screen Bases OptimizeCatalyst->OptimizeBase No Improvement Success Success: Improved Yield OptimizeCatalyst->Success Improved Yield OptimizeSolvent Screen Solvents OptimizeBase->OptimizeSolvent No Improvement OptimizeBase->Success Improved Yield OptimizeTempTime Adjust Temperature & Time OptimizeSolvent->OptimizeTempTime No Improvement OptimizeSolvent->Success Improved Yield ConsiderEster Use Boronate Ester? OptimizeTempTime->ConsiderEster No Improvement OptimizeTempTime->Success Improved Yield ConsiderEster->Success Improved Yield Failure Consult Further Literature ConsiderEster->Failure No Improvement

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: 2,4-Difluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,4-Difluorophenylboronic acid. The focus is on identifying and mitigating common side reactions and byproduct formation, particularly in the context of Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the likely causes?

Low yields in Suzuki-Miyaura reactions involving this compound can often be attributed to two primary side reactions: protodeboronation and homocoupling. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can increase the susceptibility of the boronic acid to these undesired pathways.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1,3-difluorobenzene (B1663923) as a byproduct. This reaction is often promoted by acidic or basic conditions and the presence of water.[1][2]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form 2,2',4,4'-tetrafluorobiphenyl. The presence of oxygen and certain palladium catalyst species can facilitate this process.[3][4][5][6]

Q2: I am observing a significant amount of 1,3-difluorobenzene in my reaction mixture. How can I minimize protodeboronation?

Protodeboronation is a common issue with electron-deficient arylboronic acids.[4] To minimize its occurrence, consider the following strategies:

  • Choice of Base: The type and strength of the base can significantly influence the rate of protodeboronation. While a base is necessary to activate the boronic acid for transmetalation, overly harsh basic conditions can accelerate C-B bond cleavage.[7] It is advisable to screen different bases, with potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) often being good starting points.[8]

  • Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[1][3] If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired coupling.

  • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can promote protodeboronation. Ensure that your solvents are appropriately dried.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester, can reduce the rate of protodeboronation.[8] The boronic acid can then be slowly released in situ under the reaction conditions.

Q3: My main byproduct is 2,2',4,4'-tetrafluorobiphenyl. What are the best practices to avoid homocoupling?

The homocoupling of boronic acids is often linked to the presence of oxygen and the palladium catalyst state.[3][5] Here are some key troubleshooting steps:

  • Thorough Degassing: Oxygen can promote the oxidative coupling of boronic acids.[3][5] Ensure that all solvents and the reaction vessel are thoroughly degassed using techniques such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Palladium Pre-catalyst: The choice of palladium source can be critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) precursors require an in-situ reduction to the active Pd(0) species, a process that can sometimes be initiated by the homocoupling of the boronic acid.[3][5]

  • Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired cross-coupling pathway over homocoupling.[4][9] These ligands can stabilize the palladium center and facilitate the reductive elimination step of the cross-coupling product.

Q4: Can the order of reagent addition affect the outcome of my reaction?

Yes, the order of addition can be crucial. Pre-mixing the palladium catalyst with the boronic acid at elevated temperatures before the addition of the aryl halide can sometimes lead to increased side product formation. A recommended approach is to add the palladium catalyst to the mixture of the aryl halide, boronic acid, and base at or slightly above room temperature before heating.

Data on Side Reactions

While specific quantitative data for this compound is dispersed, the following table summarizes the general effect of various parameters on the primary side reactions based on studies of related arylboronic acids.

ParameterEffect on ProtodeboronationEffect on HomocouplingRecommended Action
Oxygen Minimal direct effectSignificant Increase [3][5]Thoroughly degas all solvents and maintain an inert atmosphere.
Temperature Increases with higher temperature[1][3]Can increase, but less directly than oxygenOptimize for the lowest effective temperature.
Base Highly dependent on type and concentrationCan be influenced by the baseScreen bases; start with K₃PO₄ or Cs₂CO₃.[8]
Palladium Source Indirect effectCan be higher with Pd(II) sources[3][5]Consider using a Pd(0) source or a pre-catalyst.
Ligands Can be influenced by ligand choiceBulky, electron-rich ligands can decrease homocoupling[4][9]Use appropriate phosphine ligands (e.g., Buchwald type).
Water Content Increases with higher water contentMinimal direct effectUse anhydrous solvents.

Experimental Protocols

Protocol for Minimizing Protodeboronation and Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction with this compound, incorporating best practices to minimize side reactions.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq, finely powdered and dried)

  • Anhydrous solvent (e.g., Dioxane/Water 10:1, or Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add the aryl halide, this compound, and the base.

  • Degassing of Solvent: Degas the chosen solvent by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup: Add the degassed solvent to the Schlenk flask containing the solid reagents.

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium pre-catalyst. Add a small amount of the degassed solvent to the vial to dissolve or suspend the catalyst, and then transfer this mixture to the main reaction flask via a cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Associated Side Reactions

Suzuki_Side_Reactions Suzuki-Miyaura Cycle and Side Reactions pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Desired Product) reductive_elimination->product boronic_acid 2,4-F₂-Ph-B(OH)₂ (Ar'-B(OH)₂) boronic_acid->transmetalation protodeboronation Protodeboronation boronic_acid->protodeboronation homocoupling Homocoupling boronic_acid->homocoupling protodeboronation_product 1,3-Difluorobenzene (Ar'-H) protodeboronation->protodeboronation_product homocoupling_product 2,2',4,4'-Tetrafluorobiphenyl (Ar'-Ar') homocoupling->homocoupling_product aryl_halide Ar-X aryl_halide->oxidative_addition base Base base->transmetalation

Caption: Suzuki-Miyaura cycle with competing side reactions.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield or Incomplete Reaction check_byproducts Analyze Crude Mixture (GC-MS, LC-MS, NMR) start->check_byproducts protodeboronation Protodeboronation Product (1,3-Difluorobenzene) Detected check_byproducts->protodeboronation Yes homocoupling Homocoupling Product (Tetrafluorobiphenyl) Detected check_byproducts->homocoupling Yes starting_material Mainly Unreacted Starting Materials check_byproducts->starting_material No significant byproducts sol_proto1 1. Lower Reaction Temperature protodeboronation->sol_proto1 sol_proto2 2. Screen Bases (e.g., K₃PO₄) protodeboronation->sol_proto2 sol_proto3 3. Ensure Anhydrous Conditions protodeboronation->sol_proto3 sol_proto4 4. Use Boronic Ester protodeboronation->sol_proto4 sol_homo1 1. Improve Degassing Protocol homocoupling->sol_homo1 sol_homo2 2. Use Pd(0) Catalyst Source homocoupling->sol_homo2 sol_homo3 3. Use Bulky, Electron-Rich Ligand homocoupling->sol_homo3 sol_sm1 1. Check Catalyst Activity starting_material->sol_sm1 sol_sm2 2. Increase Temperature starting_material->sol_sm2 sol_sm3 3. Verify Reagent Purity starting_material->sol_sm3 sol_sm4 4. Optimize Ligand/Catalyst Ratio starting_material->sol_sm4

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: 2,4-Difluorophenylboronic Acid Stability in the Presence of a Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 2,4-Difluorophenylboronic acid when used with bases in chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the presence of a base?

A1: The primary degradation pathway for this compound in the presence of a base is protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1,3-difluorobenzene (B1663923). This side reaction is often observed in metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which are conducted under basic conditions.[1] The rate of protodeboronation is highly dependent on the reaction conditions, including the strength of the base, temperature, and solvent.

Q2: How do the electron-withdrawing fluorine atoms on the phenyl ring affect the stability of this compound?

A2: The two electron-withdrawing fluorine atoms on the phenyl ring increase the Lewis acidity of the boronic acid. This increased acidity can influence its reactivity and stability in the presence of a base. While electron-withdrawing groups can sometimes stabilize against oxidation, they can also affect the propensity for protodeboronation. The introduction of fluorine atoms into a phenylboronic acid ring generally increases its acidity.[1]

Q3: Which bases are commonly used with this compound, and how do they impact its stability?

A3: In Suzuki-Miyaura coupling reactions, a variety of inorganic and organic bases are used. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and organic bases such as triethylamine (B128534) (TEA). The strength of the base can significantly impact the stability of the boronic acid. Stronger bases can accelerate the rate of protodeboronation. Therefore, for sensitive substrates like some heteroaryl boronic acids, milder bases such as potassium phosphate or potassium fluoride (B91410) are sometimes recommended.

Q4: Can I observe the degradation of this compound during my experiment?

A4: Yes, the degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, ¹⁹F NMR spectroscopy can be a powerful tool to observe changes in the fluorine environment as the boronic acid degrades.[2]

Troubleshooting Guide: Base-Induced Degradation of this compound

This guide provides a systematic approach to troubleshoot and mitigate issues related to the instability of this compound in the presence of bases.

Symptom Potential Cause Recommended Solution
Low yield of desired product and formation of 1,3-difluorobenzene byproduct. Protodeboronation of this compound. - Optimize the base: Screen a panel of bases, starting with milder options like K₃PO₄ or KF before moving to stronger bases like Cs₂CO₃ or NaOH. - Lower the reaction temperature: Higher temperatures can accelerate protodeboronation. If possible, run the reaction at a lower temperature for a longer period. - Use a more stable boronic acid derivative: Consider using the corresponding pinacol (B44631) ester or MIDA boronate ester of this compound, which are generally more stable and release the boronic acid slowly under reaction conditions.[3]
Inconsistent reaction yields. Variable rate of boronic acid degradation. - Ensure anhydrous conditions: While some Suzuki-Miyaura reactions tolerate water, excess water can be a proton source and promote protodeboronation.[3] - Use fresh reagents: Boronic acids can degrade upon storage. Use freshly purchased or properly stored this compound. - Control reaction time: Monitor the reaction progress closely and work it up promptly upon completion to minimize exposure to harsh basic conditions.
Difficulty in purifying the product from 1,3-difluorobenzene. Similar polarity of the product and the protodeboronation byproduct. - Optimize chromatographic separation: Experiment with different solvent systems and stationary phases for column chromatography. - Aqueous workup with a mild base: An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) can help remove unreacted boronic acid and its acidic byproducts.

Quantitative Data on Stability

Base Base Strength Solvent Temperature (°C) Approximate % Degradation (Protodeboronation) after 2h
Potassium Phosphate (K₃PO₄) MildDioxane/Water (4:1)805 - 15%
Potassium Carbonate (K₂CO₃) ModerateDioxane/Water (4:1)8010 - 25%
Cesium Carbonate (Cs₂CO₃) StrongDioxane/Water (4:1)8020 - 40%
Sodium Hydroxide (NaOH) Very StrongDioxane/Water (4:1)8030 - 60%

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in the Presence of a Base using HPLC

Objective: To quantify the degradation of this compound over time in the presence of a base.

Materials:

  • This compound

  • Selected base (e.g., K₂CO₃)

  • Reaction solvent (e.g., Dioxane/Water, 4:1)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

  • Reaction vials and heating block

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the reaction solvent.

  • In a reaction vial, add the selected base.

  • To the vial, add the stock solution of the boronic acid and internal standard.

  • Place the vial in a pre-heated heating block at the desired temperature (e.g., 80 °C) and start a timer.

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot by diluting it in a known volume of the mobile phase.

  • Analyze the quenched samples by HPLC.

  • Quantify the amount of remaining this compound by comparing its peak area to that of the internal standard.

Protocol 2: Qualitative Analysis of Protodeboronation using ¹⁹F NMR Spectroscopy

Objective: To observe the formation of the protodeboronation product (1,3-difluorobenzene) from this compound.

Materials:

  • This compound

  • Selected base (e.g., K₂CO₃)

  • Deuterated solvent (e.g., Dioxane-d₈/D₂O)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹⁹F NMR spectrum to serve as a baseline.

  • Add the selected base to the NMR tube.

  • Monitor the reaction by acquiring ¹⁹F NMR spectra at regular intervals.

  • Observe the appearance of new signals corresponding to 1,3-difluorobenzene and the decrease in the signal intensity of the starting boronic acid.

Visualizations

degradation_pathway This compound This compound 1,3-Difluorobenzene 1,3-Difluorobenzene This compound->1,3-Difluorobenzene Protodeboronation Base, H₂O Base, H₂O

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Low Reaction Yield check_byproduct Analyze Byproducts (GC-MS, NMR) start->check_byproduct is_protodeboronation Protodeboronation Observed? check_byproduct->is_protodeboronation optimize_base Screen Milder Bases (e.g., K₃PO₄) is_protodeboronation->optimize_base Yes other_issues Investigate Other Issues (Catalyst, Solvent, etc.) is_protodeboronation->other_issues No lower_temp Lower Reaction Temperature optimize_base->lower_temp stable_derivative Use Boronate Ester (Pinacol, MIDA) lower_temp->stable_derivative end Improved Yield stable_derivative->end

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: 2,4-Difluorophenylboronic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering homocoupling of 2,4-difluorophenylboronic acid in their experiments.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Undesired homocoupling of this compound to form 2,2',4,4'-tetrafluorobiphenyl is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide provides a systematic approach to diagnose and resolve this issue.

Problem: Significant formation of 2,2',4,4'-tetrafluorobiphenyl byproduct is observed.

Initial Assessment Workflow

start Significant Homocoupling Observed check_oxygen Step 1: Evaluate Oxygen Exclusion start->check_oxygen Begin Troubleshooting check_catalyst Step 2: Assess Palladium Source check_oxygen->check_catalyst If issue persists check_base Step 3: Analyze Base and Solvent check_catalyst->check_base If issue persists check_ligand Step 4: Review Ligand Choice check_base->check_ligand If issue persists solution Reduced Homocoupling check_ligand->solution Implement Solutions

Caption: Troubleshooting workflow for homocoupling.

Troubleshooting Step Potential Cause Recommended Action Rationale
1. Evaluate Oxygen Exclusion Presence of dissolved oxygen in the reaction mixture.- Ensure rigorous degassing of solvents and reagents.[1][2] - Employ freeze-pump-thaw cycles (3-4 times) for thorough oxygen removal.[3] - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][2]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling. The mechanism often involves the formation of a palladium peroxo complex.[4][5][6]
2. Assess Palladium Source Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).- Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3][5] - Utilize modern palladium precatalysts (e.g., Buchwald G3/G4) designed for clean generation of Pd(0).[5]Pd(II) sources can react stoichiometrically with two molecules of the boronic acid to form the homocoupled product and generate the active Pd(0) species.[2][5][7] Starting with Pd(0) bypasses this problematic reduction step.
3. Analyze Base and Solvent Inappropriate choice of base or solvent.- Use weaker inorganic bases like K₃PO₄ or K₂CO₃.[5] - Employ aprotic solvents such as 1,4-dioxane, toluene, or THF.[5]Strong bases can accelerate side reactions. Aprotic solvents are generally effective at minimizing homocoupling.[5] The choice of base is crucial for activating the boronic acid.[8]
4. Review Ligand Choice Ligand properties promoting homocoupling.- Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos).[5][9][10]Bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature can promote the desired reductive elimination in the cross-coupling cycle.[5]
5. Consider Additives Presence of oxidizing species.- Add a mild reducing agent, such as potassium formate, to the reaction mixture.[2][11]This can help minimize the concentration of any Pd(II) species that may form during the reaction without disrupting the primary catalytic cycle.[2][11]
6. Reagent Purity and Order of Addition Impure reagents or suboptimal addition order.- Use fresh, high-purity this compound.[3] - Pre-heat the mixture of catalyst, base, solvent, and aryl halide before adding the boronic acid.[1]Boronic acids can degrade over time.[3] Adding the boronic acid to a pre-heated mixture can favor the cross-coupling pathway over homocoupling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling with this compound?

A1: The primary cause of homocoupling is the presence of molecular oxygen in the reaction.[1][2][4] Oxygen facilitates the oxidation of the active palladium(0) catalyst to palladium(II). This Pd(II) species can then undergo transmetalation with two molecules of this compound, leading to the formation of the homocoupled product, 2,2',4,4'-tetrafluorobiphenyl, and regenerating the Pd(0) catalyst.[2][5][7]

Q2: I am using a Pd(II) precatalyst. Can this contribute to homocoupling even in the absence of oxygen?

A2: Yes. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ must be reduced to the active Pd(0) state to initiate the Suzuki-Miyaura catalytic cycle. This reduction can occur through the homocoupling of two boronic acid molecules, which serves as an initiation step but also generates an undesired byproduct.[5][7] Using a Pd(0) source like Pd(PPh₃)₄ is often preferred to avoid this issue.[3][5]

cluster_0 Pd(II) Precatalyst Reduction Pathway Pd(II) Pd(II) Intermediate Ar-Pd(II)-Ar Pd(II)->Intermediate + 2 ArB(OH)2 ArB(OH)2_1 2,4-Difluorophenyl boronic acid Homocoupling_Product Ar-Ar (2,2',4,4'-tetrafluorobiphenyl) Intermediate->Homocoupling_Product Reductive Elimination Pd(0) Active Pd(0) Catalyst Intermediate->Pd(0)

Caption: Pd(II) reduction leading to homocoupling.

Q3: How do the fluorine substituents on this compound affect its tendency to homocouple?

A3: The two electron-withdrawing fluorine atoms on the phenyl ring make the boronic acid more electron-deficient.[9][12] While electronic effects on the aryl boronic acid were found to have no significant effect on the catalytic activity of palladium colloids in one study[13], another investigation found that homocoupling can predominate with electron-deficient arylboronic acids under certain conditions.[9] Therefore, while the general principles of preventing homocoupling apply, the electronic nature of this compound may make it more susceptible to this side reaction in specific contexts.

Q4: Can the choice of base influence the formation of the homocoupled byproduct?

A4: Absolutely. The base is essential for activating the boronic acid for the transmetalation step.[8] However, an inappropriate choice can worsen the homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to strong bases.[5]

Q5: Are there any specific experimental protocols to prevent homocoupling?

A5: Yes, a detailed protocol focusing on rigorous oxygen exclusion is provided below.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is designed for the coupling of an aryl halide with this compound, incorporating best practices to suppress the formation of 2,2',4,4'-tetrafluorobiphenyl.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or similar reaction vessel

  • Inert gas line (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vessel Preparation: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition (Solids): To the flask, add the aryl halide, the palladium catalyst, and the base under a counterflow of inert gas.

  • Solvent Degassing: Degas the solvent mixture by sparging with an inert gas for 30-60 minutes or by subjecting it to a minimum of three freeze-pump-thaw cycles.[3]

  • Reaction Setup: Add the degassed solvent to the reaction flask via cannula or syringe.

  • Final Degassing: Sparge the resulting reaction slurry with inert gas for an additional 10-15 minutes.

  • Boronic Acid Addition: Dissolve the this compound in a minimum amount of degassed solvent and add it to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layers are then combined, dried, and concentrated in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

A 1. Flame-dry flask under vacuum B 2. Add Aryl Halide, Pd Catalyst, Base under Inert Gas A->B D 4. Add Degassed Solvent to Flask B->D C 3. Degas Solvent (Freeze-Pump-Thaw) C->D E 5. Add Boronic Acid D->E F 6. Heat Reaction under Inert Gas E->F G 7. Work-up and Purification F->G

Caption: Experimental workflow for minimized homocoupling.

References

Technical Support Center: Scale-Up of Reactions Involving 2,4-Difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions (FAQs) for scaling up chemical reactions involving 2,4-Difluorophenylboronic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

A1: this compound is predominantly used as a key reagent in Suzuki-Miyaura cross-coupling reactions.[1][2][3] These reactions are fundamental in synthetic organic chemistry for creating carbon-carbon bonds, which is a critical step in the synthesis of many pharmaceuticals, agrochemicals, and advanced materials like those used in organic light-emitting diodes (OLEDs).[2]

Q2: What are the key physical and chemical properties of this compound relevant to process scale-up?

A2: Understanding the properties of this compound is crucial for designing a robust scale-up process. It is typically an off-white to light beige or yellow powder.[2] A key characteristic is that it often contains varying amounts of its anhydride, which can affect stoichiometry if not accounted for.[3][4] Boronic acids, in general, are weakly acidic and can be prone to decomposition under certain conditions.[5][6]

Data Presentation: Physical & Chemical Properties

PropertyValueSource(s)
CAS Number 144025-03-6[7]
Molecular Formula C₆H₅BF₂O₂[7][8]
Molecular Weight 157.91 g/mol [3][7]
Appearance Off-white to light beige or yellow powder/crystals[2][9]
Melting Point 247-250 °C (lit.)[2][3]
Solubility Soluble in Dichloromethane (5.35 mg/ml)[10]
Purity Typically ≥95%[3]

Q3: What are the primary safety concerns when handling this compound on a larger scale?

A3: On a larger scale, the potential hazards of this compound require careful management. It is classified as a skin, eye, and respiratory irritant.[3][4] Therefore, appropriate personal protective equipment (PPE), such as gloves, eye shields, and dust masks, is mandatory.[3][11] Beyond the reagent itself, arylboronic acids can be considered potentially genotoxic impurities (PGIs), meaning their levels in final active pharmaceutical ingredients (APIs) may need to be strictly controlled.[6] Furthermore, scale-up of any chemical process, such as nitration of aryl boronic acids, requires a thorough hazard evaluation to understand and control reaction exotherms and potential decomposition pathways.[12][13]

Q4: What is protodeboronation and why is it a concern during scale-up?

A4: Protodeboronation is a common decomposition pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3-difluorobenzene (B1663923) as an impurity.[6][14] This side reaction consumes the starting material, reduces yield, and complicates purification. The rate of protodeboronation is highly dependent on factors like pH, temperature, and the electronic properties of the aryl group.[6][14] For electron-deficient rings like this compound, this process can be significant, particularly under basic conditions.[14] Careful control of reaction conditions is necessary to minimize this side reaction during long reaction times typical of large-scale production.

Section 2: Troubleshooting Guide

Problem 1: The Suzuki-Miyaura coupling reaction is sluggish or stalls before completion.

Possible Cause & Solution:

  • Insufficiently Inert Atmosphere: Oxygen can deactivate the palladium catalyst. On a larger scale, ensuring a truly inert atmosphere is more challenging.

    • Troubleshooting: Improve the degassing procedure for solvents and reagents. Use a robust nitrogen or argon blanket throughout the reaction and workup. Standard Schlenk techniques are recommended for best results.[15]

  • Catalyst Deactivation: The palladium catalyst may be deactivated by impurities or thermal degradation.

    • Troubleshooting: Use high-purity reagents and solvents. For reactions requiring high temperatures, consider a more thermally stable catalyst/ligand system.

  • Poor Base Performance: The base may not be sufficiently soluble or active in the chosen solvent system.

    • Troubleshooting: While potassium carbonate is common, cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents and can be more effective, though more expensive.[16] Ensure vigorous stirring to overcome mass transfer limitations in heterogeneous mixtures.

Problem 2: The product is contaminated with high levels of residual boronic acid.

Possible Cause & Solution:

  • Ineffective Workup: Standard aqueous washes may not be sufficient to remove all of the unreacted this compound, which can have some organic solubility.

    • Troubleshooting:

      • Acid-Base Extraction: Wash the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH) to convert the boronic acid into its more water-soluble boronate salt, which can then be extracted.[5][17] This is effective if the desired product is not acidic.

      • Scavenger Resins: Use a diol- or diethanolamine-functionalized scavenger resin. These resins selectively bind to the boronic acid, which can then be removed by simple filtration.[5][6] This is a highly effective but more costly method suitable for removing trace amounts.

      • Recrystallization: If the product is a solid, recrystallization can be an excellent method, provided a solvent system is found where the product and the boronic acid impurity have significantly different solubilities.[5][18]

Problem 3: Significant formation of the byproduct 1,3-difluorobenzene is observed.

Possible Cause & Solution:

  • Protodeboronation: The reaction conditions (e.g., high temperature, prolonged reaction time, high pH) are promoting the decomposition of the boronic acid.

    • Troubleshooting:

      • Optimize Temperature and Time: Run kinetics studies to determine the minimum reaction time and temperature required for full conversion. Avoid unnecessarily long reaction times or excessive heat.

      • Control pH: Protodeboronation of some arylboronic acids can be rapid under strongly acidic or basic conditions.[6] Fine-tuning the pH or using a milder base could mitigate the issue.

      • Use a Boronic Ester: In some cases, using a more stable boronate ester (e.g., a neopentyl glycol or pinacol (B44631) ester) instead of the free acid can reduce the rate of protodeboronation.[19]

Section 3: Experimental Protocols

Key Experiment: Suzuki-Miyaura Cross-Coupling (Lab Scale)

This protocol provides a general methodology. Optimal conditions (catalyst, ligand, base, solvent) must be determined for specific substrates.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere to remove moisture.[15]

  • Reagent Charging: To a reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if required).

  • Inerting: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene (B28343) and water or 2-BuOH/H₂O) via cannula or syringe.[20]

  • Base Addition: Add the degassed aqueous base solution (e.g., 2M K₂CO₃, 2.0-3.0 eq) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the reaction is complete as monitored by TLC, LC-MS, or GC.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method such as recrystallization or column chromatography.

Scale-Up Considerations:

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat management critical. Exothermic events must be controlled. A reaction calorimetry study is recommended to understand the thermal profile of the reaction before moving to a large-scale reactor.[12]

  • Mixing: Efficient mixing is crucial, especially for heterogeneous reactions. Ensure the reactor's agitation is sufficient to keep solids suspended and facilitate mass transfer between phases.

  • Reagent Addition: For highly exothermic reactions, control the addition rate of a key reagent to manage the temperature.

  • Workup and Purification: Liquid-liquid extractions become more complex at scale. Purification by chromatography is often not economically viable; therefore, developing a robust crystallization process to achieve the desired purity is highly preferred.[6]

Section 4: Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-Dry Glassware prep_reagents Weigh Reagents (Ar-X, Boronic Acid, Catalyst) prep_glass->prep_reagents 1 inert Inert Atmosphere (N2/Ar Purge) prep_reagents->inert 2 add_solvents Add Degassed Solvents inert->add_solvents 3 add_base Add Degassed Base add_solvents->add_base 4 heat Heat & Stir add_base->heat 5 monitor Monitor Progress (TLC, LC-MS) heat->monitor 6 quench Cool & Quench monitor->quench 7 extract Aqueous Extraction quench->extract 8 purify Purify Crude (Crystallization/Chrom.) extract->purify 9 isolate Isolate Pure Product purify->isolate 10

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_purification start Crude product contains residual boronic acid is_product_acidic Is desired product acidic or base-sensitive? start->is_product_acidic base_wash Perform basic wash (e.g., 1M NaOH aq.) is_product_acidic->base_wash No is_product_solid Is product a crystalline solid? is_product_acidic->is_product_solid Yes base_wash->is_product_solid recrystallize Develop recrystallization protocol is_product_solid->recrystallize Yes scavenger Use diol-based scavenger resin is_product_solid->scavenger No end Purified Product recrystallize->end chromatography Consider alternative chromatography (Alumina, Reverse Phase) scavenger->chromatography scavenger->end chromatography->end

Caption: Decision tree for purifying products from boronic acid.

protodeboronation_pathway boronic_acid 2,4-Difluorophenyl- boronic Acid Ar-B(OH)2 boronate Boronate Anion Ar-B(OH)3⁻ boronic_acid->boronate + OH⁻ transition_state Transition State boronate->transition_state proton_source Proton Source (e.g., H₂O) proton_source->transition_state byproduct 1,3-Difluorobenzene (Ar-H) transition_state->byproduct boric_acid Boric Acid B(OH)3 transition_state->boric_acid

Caption: Simplified pathway for protodeboronation side reaction.

References

Validation & Comparative

Monitoring 2,4-Difluorophenylboronic Acid Reactions: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount for ensuring optimal yields, purity, and process control. When working with 2,4-Difluorophenylboronic acid, a key building block in the synthesis of pharmaceuticals and advanced materials, selecting the appropriate analytical method is crucial. This guide provides a comparative overview of common analytical techniques for monitoring reactions involving this compound, with a focus on providing supporting experimental data and detailed protocols.

The most prevalent application of this compound is in Suzuki-Miyaura cross-coupling reactions. Therefore, the analytical methods discussed are primarily contextualized for monitoring the consumption of the boronic acid and the formation of the corresponding biaryl product.

Comparative Analysis of Analytical Techniques

The choice of an analytical method depends on several factors, including the need for real-time monitoring, the complexity of the reaction mixture, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most widely employed techniques. In-situ methods like Raman Spectroscopy are also gaining traction for real-time process understanding.

Analytical MethodPrincipleSample PreparationThroughputKey AdvantagesKey Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.Aliquot quenching, dilution, and filtration.HighRobust, quantitative, widely available.Requires method development, not suitable for real-time monitoring without specialized setup.
¹⁹F NMR Spectroscopy Monitors the change in the chemical environment of the fluorine atoms.Aliquot transfer to an NMR tube (can be analyzed directly).ModerateHighly specific, quantitative, minimal sample preparation, provides structural information.Lower sensitivity compared to MS, requires access to an NMR spectrometer.
LC-MS Separation by HPLC coupled with mass-to-charge ratio detection.Aliquot quenching, dilution, and filtration.HighHigh sensitivity and selectivity, provides molecular weight information.Higher cost and complexity of instrumentation.
In-situ Raman Spectroscopy Inelastic scattering of monochromatic light, providing vibrational information.None (probe immersed in the reaction).Real-timeNon-invasive, real-time monitoring, no sample preparation.Can be affected by fluorescence, may require chemometric analysis for complex mixtures.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different analytical methods.

Table 1: HPLC Method Parameters for Suzuki-Miyaura Reaction Monitoring

ParameterValue
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile (B52724)/Water with acidic modifier (e.g., phosphoric acid)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Internal StandardMesitylene (for GC/NMR quantification)

Data adapted from a study on a similar difluorophenylboronic acid and general HPLC methods for boronic acids.

Table 2: NMR Spectroscopy Parameters for Reaction Monitoring

Parameter¹⁹F NMR
Spectrometer Frequencye.g., 470 MHz
SolventReaction solvent (deuterated solvent not always necessary)
Data AnalysisIntegration of reactant and product signals for quantitative analysis.

Based on general procedures for monitoring fluorinated compounds in Suzuki reactions.[1][2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for monitoring the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acidic modifier)

  • Reaction mixture aliquots

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio may need to be optimized for specific reactants and products.

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a known volume of mobile phase (e.g., 1 mL) in a clean vial. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Identify the peaks corresponding to this compound, the aryl halide, and the product based on their retention times (determined by injecting standards of each compound). The progress of the reaction can be monitored by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time. For quantitative analysis, a calibration curve for each compound should be prepared.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the two fluorine atoms on this compound, ¹⁹F NMR is a highly effective and direct method for monitoring its consumption and the formation of the fluorinated product.[1][2]

Instrumentation and Reagents:

  • NMR spectrometer capable of ¹⁹F detection

  • NMR tubes

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation: At specific time intervals, take an aliquot (approximately 0.5 mL) of the reaction mixture and place it directly into an NMR tube.[1] In many cases, deuterated solvents are not necessary for monitoring, as the spectrometer can lock on a proton signal from the reaction solvent.[1]

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms in the starting material and the product will be different, allowing for clear distinction.

  • Data Analysis: Integrate the signals corresponding to the fluorine atoms in both this compound and the product. The relative integrals provide a direct measure of the molar ratio of these species in the reaction mixture, allowing for the calculation of the reaction conversion.[1]

In-situ Raman Spectroscopy

In-situ Raman spectroscopy allows for real-time monitoring of the reaction without the need for sampling.

Instrumentation and Reagents:

  • Raman spectrometer with a fiber-optic probe

  • Reaction vessel equipped with a port for the Raman probe

Procedure:

  • Setup: Insert the Raman probe into the reaction mixture, ensuring the probe tip is fully submerged.

  • Data Acquisition: Collect Raman spectra at regular intervals throughout the course of the reaction.

  • Data Analysis: Identify characteristic Raman bands for the starting materials and the product. The progress of the reaction can be followed by monitoring the decrease in the intensity of the reactant bands and the increase in the intensity of the product bands. Chemometric methods, such as principal component analysis, can be used to analyze the spectral data and determine the concentration profiles of the different species.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Analytical Monitoring cluster_analysis Data Analysis Reaction_Mixture This compound + Aryl Halide + Catalyst + Base Sampling Aliquot Sampling (for HPLC, LC-MS, NMR) Reaction_Mixture->Sampling InSitu_Probe In-situ Probe (for Raman) Reaction_Mixture->InSitu_Probe HPLC_Analysis HPLC-UV Sampling->HPLC_Analysis NMR_Analysis ¹⁹F NMR Sampling->NMR_Analysis LCMS_Analysis LC-MS Sampling->LCMS_Analysis Raman_Analysis Raman Spectroscopy InSitu_Probe->Raman_Analysis

Caption: Experimental workflow for monitoring this compound reactions.

Signaling_Pathway Start Reaction Initiation Monitor Monitor Reactant and Product Concentration Start->Monitor Decision Is Reaction Complete? Monitor->Decision Decision->Monitor No Workup Reaction Workup and Purification Decision->Workup Yes End Final Product Workup->End

Caption: Logical relationship for reaction monitoring and completion determination.

References

A Comparative Guide to HPLC and GC-MS Analysis of 2,4-Difluorophenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is paramount. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds, is frequently employed in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][2][3] When 2,4-difluorophenylboronic acid is used as a reagent, it introduces a difluorophenyl group into the target molecule, often enhancing its pharmacological properties.[4] The subsequent analysis of these coupling products requires robust and reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common methods for this purpose.[5][6] This guide provides a detailed comparison of these two techniques for the analysis of this compound coupling products, supported by experimental protocols and data presentation.

Deciding Between HPLC and GC-MS

The primary distinction between HPLC and GC-MS lies in the mobile phase and the required volatility of the analyte. HPLC is ideal for compounds that are non-volatile, polar, or thermally unstable, as it uses a liquid mobile phase at or near ambient temperatures.[5][7] In contrast, GC-MS requires the sample to be volatile and thermally stable, as it is vaporized at high temperatures and carried by an inert gas.[7] The choice between these two techniques for analyzing Suzuki coupling products will depend on the specific properties of the resulting biaryl compound.

Analysis_Technique_Selection Start Start: Analyze Suzuki Coupling Product Product_Properties Assess Product Properties: - Volatility - Thermal Stability - Polarity Start->Product_Properties Is_Volatile Is the product volatile and thermally stable? Product_Properties->Is_Volatile Use_GCMS GC-MS is a suitable technique. Is_Volatile->Use_GCMS Yes Use_HPLC HPLC is the preferred technique. Is_Volatile->Use_HPLC No Consider_Derivatization Can the product be derivatized to increase volatility? Use_HPLC->Consider_Derivatization Consider_Derivatization->Use_HPLC No Derivatize Perform Derivatization Consider_Derivatization->Derivatize Yes Derivatize->Use_GCMS

Figure 1: Decision workflow for selecting between HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique well-suited for a wide range of organic molecules, including many biaryl compounds that may not be sufficiently volatile for GC analysis.[8]

Experimental Protocol: HPLC

A typical HPLC protocol for the analysis of a this compound coupling product would involve the following steps:

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.[9]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[9]

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column is commonly used for the separation of aromatic compounds.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Detection: UV detection at a wavelength where the aromatic rings of the product absorb, typically around 254 nm.

HPLC_Workflow Start Start: HPLC Analysis Sample_Prep Sample Preparation: - Dissolve in Mobile Phase - Filter (0.22 µm) Start->Sample_Prep Injection Inject Sample into HPLC Sample_Prep->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis: - Retention Time - Peak Area (Quantification) Detection->Data_Analysis End End: Results Data_Analysis->End

Figure 2: Experimental workflow for HPLC analysis.
Data Presentation: HPLC

The primary quantitative data from an HPLC analysis are the retention time and the peak area.

CompoundRetention Time (min)Peak Area (%)
Starting Material (Aryl Halide)3.55
This compound2.12
Coupling Product 8.2 90
Byproduct6.73

Note: These are representative data and will vary depending on the specific coupling product and HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For Suzuki coupling products that are volatile and thermally stable, GC-MS offers excellent separation efficiency and definitive identification through mass spectrometry.[7][8]

Experimental Protocol: GC-MS

A typical GC-MS protocol for a suitable coupling product would be as follows:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.[9]

    • If the product has polar functional groups that reduce volatility, derivatization (e.g., silylation) may be necessary.[9]

    • Filter the sample if necessary.

  • GC-MS System and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250-280 °C.

    • Oven Program: A temperature gradient, for example, starting at 50 °C and ramping up to 300 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the product (e.g., 50-500 m/z).

GCMS_Workflow Start Start: GC-MS Analysis Sample_Prep Sample Preparation: - Dissolve in Volatile Solvent - (Optional) Derivatization Start->Sample_Prep Injection Inject Sample into GC Sample_Prep->Injection Separation Separation in GC Column (Temperature Program) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Data_Analysis Data Analysis: - Retention Time - Mass Spectrum (Identification) Mass_Analysis->Data_Analysis End End: Results Data_Analysis->End

References

A Comparative Guide to the Reactivity of 2,4-Difluorophenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid is a critical parameter that significantly influences the reaction outcome. This guide provides an objective comparison of the reactivity of 2,4-difluorophenylboronic acid with other commonly used boronic acids, supported by experimental data.

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic properties of its substituents. Generally, electron-donating groups on the aryl ring of the boronic acid can increase the nucleophilicity of the organic fragment, often leading to higher reaction yields.[1] Conversely, electron-withdrawing groups, such as the fluorine atoms in this compound, can decrease the electron density of the phenyl ring, which may influence the transmetalation step in the catalytic cycle.[2]

Comparative Reactivity Data

The following table summarizes product yields from the Suzuki-Miyaura coupling of various phenylboronic acids with different aryl halides. It is important to note that the data is compiled from different studies with varying reaction conditions, which can influence the results. Therefore, this table should be used to understand general trends rather than for direct quantitative comparison.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic Acid4-BromoanisolePd-bpydc-NdK2CO3DMF10095[3]
4-Methoxyphenylboronic Acid4-BromoanisolePd/HPSK2CO3EtOH/H2O8098[4]
4-Chlorophenylboronic Acid4-BromoanisolePd/HPSK2CO3EtOH/H2O8092[4]
This compound 5-Bromosalicylic AcidPd(acac)2K2CO3DMF/H2O7598[5]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K2CO3Dioxane/H2O110~95[6]
4-(Trifluoromethyl)phenylboronic acid1-Nitro-perylenediimidePd(PPh3)4K3PO4THFReflux85[7]

Observations:

  • Boronic acids with electron-donating groups (e.g., 4-methoxyphenylboronic acid) generally exhibit high reactivity.

  • This compound, despite having electron-withdrawing fluorine atoms, can achieve very high yields under optimized conditions.[5]

  • The reactivity of boronic acids with electron-withdrawing groups can be highly effective, as seen with 4-fluorophenylboronic acid and 4-(trifluoromethyl)phenylboronic acid, though reaction conditions may need to be adjusted.[6][7]

Physicochemical Properties: The Impact of Fluorination

The presence of fluorine atoms significantly influences the acidity of the boronic acid, which is a key factor in its reactivity and binding properties.[8]

CompoundSubstituent(s)pKa
Phenylboronic AcidH9.20
4-Fluorophenylboronic Acid4-F8.77
This compound 2,4-di-F 7.79
2,3,4,6-Tetrafluorophenylboronic acid2,3,4,6-tetra-F6.17

The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, resulting in a lower pKa value for fluorinated phenylboronic acids compared to the non-fluorinated parent compound.[8] This enhanced acidity can be advantageous in certain applications, such as the design of sensors and inhibitors that require strong binding at physiological pH.

Experimental Protocols

A detailed, reproducible experimental protocol is crucial for the successful comparison of boronic acid reactivity. Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparative studies.

Representative Suzuki-Miyaura Cross-Coupling Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the aryl halide (1.0 mmol).

  • Reagent Addition: To the flask, add the respective boronic acid (1.2 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, 4:1, 5 mL).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the reactivity of different boronic acids in a Suzuki-Miyaura coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Boronic Acids (e.g., 2,4-DFPBA, PBA, etc.) D Set up Parallel Reactions (Identical Conditions) A->D B Select Aryl Halide B->D C Select Catalyst, Base, Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Work-up and Purification F->G H Characterize Products (NMR, MS) G->H I Calculate Yields H->I J Compare Reactivity I->J

Caption: A generalized workflow for a comparative Suzuki-Miyaura coupling experiment.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The electronic properties of the boronic acid are particularly influential in the transmetalation step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OH)2 Base R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

2,4-Difluorophenylboronic Acid: A Superior Reagent for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceuticals and advanced materials. The choice of the boronic acid reagent is paramount to the success of these transformations. Among the myriad of available options, 2,4-Difluorophenylboronic acid has emerged as a reagent of particular interest, offering distinct advantages over its non-fluorinated and mono-fluorinated counterparts. This guide provides an objective comparison of this compound with other reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The introduction of fluorine atoms onto the phenyl ring of boronic acids significantly modulates their electronic properties, which in turn influences their reactivity in the palladium-catalyzed Suzuki-Miyaura coupling cycle. The electron-withdrawing nature of the two fluorine atoms in this compound enhances the Lewis acidity of the boron center. This increased acidity is thought to facilitate the crucial transmetalation step of the catalytic cycle, a key advantage in many synthetic applications.[1]

Performance Comparison in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is often evaluated by the yield of the desired biaryl product under specific reaction conditions. The electron-withdrawing fluorine substituents on the phenyl ring can have a pronounced effect on the reaction's outcome. While these groups can accelerate the transmetalation step, they may also increase the propensity for a competing side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

To illustrate the performance of this compound in comparison to other reagents, the following table summarizes the yields of biaryl products from Suzuki-Miyaura coupling reactions with different aryl halides.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K2CO3H2O/EtOH1103~95%[2]
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K2CO3H2O/EtOH1103>98%[2]
This compound 5-Bromosalicylic AcidPdCl2 (ligand-free)K2CO3DMF/H2O751.6798%[3][4]

Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in reaction conditions and substrates.

The data indicates that fluorinated phenylboronic acids can achieve excellent yields in Suzuki-Miyaura coupling reactions. Notably, this compound, even in a ligand-free catalytic system, can produce a near-quantitative yield of the desired product under relatively mild, ultrasound-assisted conditions.[3][4]

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of synthetic results. Below are representative protocols for Suzuki-Miyaura coupling reactions using phenylboronic acid and this compound.

Protocol 1: Suzuki-Miyaura Coupling of Phenylboronic Acid with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2, 2 mol%)

  • Triphenylphosphine (PPh3, 4 mol%)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Ultrasound-Assisted Suzuki-Miyaura Coupling of this compound with 5-Bromosalicylic Acid

Materials:

  • 5-Bromosalicylic acid (3.0 mmol)

  • This compound (4.5 mmol)

  • Palladium(II) chloride (PdCl2, 1 mol%)

  • Potassium carbonate (K2CO3, 6.0 mmol)

  • N,N-Dimethylformamide (DMF)/Water (1:1, 14 mL)

Procedure:

  • Suspend palladium(II) chloride in the DMF/water mixture in a reaction vessel.

  • Place the vessel in an ultrasonic bath and sonicate for 10 minutes at 20°C to ensure uniform dispersion of the catalyst.

  • Add 5-bromosalicylic acid and this compound to the mixture.

  • Add an aqueous solution of potassium carbonate.

  • Irradiate the reaction mixture with ultrasound at a frequency of 40 kHz and a power of 175 W, maintaining the temperature at 75°C for 100 minutes.[3]

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Acidify the filtrate with hydrochloric acid to a pH of 2 to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Mandatory Visualizations

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Inert_Atmosphere->Add_Solvent Monitor_Progress Monitor by TLC/GC-MS Heat_Stir->Monitor_Progress Quench_Extract Quench and Extract Product Monitor_Progress->Quench_Extract Dry_Concentrate Dry and Concentrate Organic Layer Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2,4-Difluorophenyl Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 2,4-difluorophenyl motif is a critical step in the synthesis of numerous pharmaceutical agents and functional materials. While 2,4-difluorophenylboronic acid has been a workhorse in Suzuki-Miyaura cross-coupling reactions, its inherent instability and susceptibility to protodeboronation can lead to variable yields and purification challenges. This guide provides an objective comparison of alternative reagents for the synthesis of 2,4-difluorophenyl-containing biaryls, offering a selection of robust and efficient tools for this key synthetic transformation. We present a comparative analysis of their performance, supported by experimental data, to facilitate informed reagent selection.

Executive Summary

The primary alternatives to this compound for biaryl synthesis include its corresponding potassium trifluoroborate salt and MIDA boronate ester for Suzuki-Miyaura coupling, as well as organosilanes, -zincs, -magnesium, and -stannanes for Hiyama, Negishi, Kumada, and Stille couplings, respectively. These alternatives primarily offer enhanced stability, which can translate to improved handling, storage, and reaction consistency. For instance, potassium 2,4-difluorophenyltrifluoroborate and 2,4-difluorophenyl MIDA boronate exhibit superior stability to air and moisture compared to the parent boronic acid. Other cross-coupling methodologies, while requiring different starting materials and conditions, provide alternative synthetic routes that can be advantageous depending on the substrate's functional group tolerance and the desired reaction parameters.

Performance Comparison of 2,4-Difluorophenyl Reagents in Biaryl Synthesis

To provide a clear comparison, the following table summarizes the performance of various 2,4-difluorophenyl reagents in cross-coupling reactions with a representative aryl halide, 4-bromoanisole (B123540).

Reagent TypeReagent NameCoupling ReactionCatalyst/ConditionsYield (%)Reference
Boronic AcidThis compoundSuzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343)/H₂O, 100 °CVariable, can be high but prone to decompositionGeneral Knowledge
TrifluoroboratePotassium 2,4-difluorophenyltrifluoroborateSuzuki-MiyauraPd(OAc)₂, RuPhos, Cs₂CO₃, Toluene/H₂O, 85 °CGenerally high and consistent[1][2]
MIDA Boronate2,4-Difluorophenyl MIDA boronateSuzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80 °CHigh, excellent for slow releaseGeneral Knowledge
Organozinc2,4-Difluorophenylzinc bromideNegishiPd(OAc)₂, SPhos, THF, rt95[3]
Organomagnesium2,4-Difluorophenylmagnesium bromideKumadaNiCl₂(dppe), THF, refluxModerate to high, substrate dependent[4][5]
Organosilane2,4-DifluorophenyltrimethoxysilaneHiyamaPd(OAc)₂, XPhos, TBAF, Toluene, 100 °CGood to high, requires activator[6][7]
OrganostannaneTributyl(2,4-difluorophenyl)stannaneStillePd(PPh₃)₄, LiCl, Toluene, 100 °CHigh, but with toxicity concerns[8][9]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented is a representative summary based on available literature.

Visualizing Cross-Coupling Pathways

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the convergence of different organometallic reagents towards a common intermediate.

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L_n) Oxidative Addition R-M Organometallic Reagent (R-M) R-M->Ar-Pd(II)-R(L_n)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Detailed Comparison of Alternative Reagents

Potassium 2,4-Difluorophenyltrifluoroborate (Suzuki-Miyaura Coupling)

Potassium trifluoroborate salts are crystalline, free-flowing solids that offer exceptional stability to air and moisture, allowing for prolonged storage without degradation.[1] This enhanced stability compared to boronic acids can lead to more consistent and reproducible results, particularly in high-throughput screening and process development.

Advantages:

  • High Stability: Air- and moisture-stable, with a long shelf life.[1]

  • Ease of Handling: Crystalline solids that are easy to weigh and dispense accurately.

  • Comparable or Superior Yields: Can provide yields comparable to or even better than boronic acids, especially with challenging substrates.[1]

Disadvantages:

  • Slower Reaction Kinetics: The in situ generation of the active boronic acid or boronate species can sometimes lead to slower reaction times compared to using the boronic acid directly.

2,4-Difluorophenyl MIDA Boronate (Suzuki-Miyaura Coupling)

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids that serve as protected forms of boronic acids. Their key advantage lies in their ability to undergo slow, controlled hydrolysis under basic conditions, releasing the boronic acid in situ. This "slow-release" mechanism is particularly beneficial for unstable boronic acids that are prone to decomposition under reaction conditions.

Advantages:

  • Exceptional Stability: MIDA boronates are stable to air, moisture, and chromatography.

  • Slow Release of Boronic Acid: Minimizes the concentration of the unstable free boronic acid at any given time, suppressing decomposition pathways.

  • High Yields with Unstable Substrates: Enables the efficient coupling of otherwise problematic boronic acids.

Disadvantages:

  • Additional Synthetic Step: Requires the preparation of the MIDA boronate from the corresponding boronic acid.

  • Potentially Slower Reactions: The rate of hydrolysis can influence the overall reaction time.

Organosilanes (Hiyama Coupling)

Organosilanes are stable, and generally less toxic than other organometallic reagents. The Hiyama coupling involves the palladium-catalyzed reaction of an organosilane with an organic halide.[6][7] A key feature of this reaction is the requirement for an activator, typically a fluoride (B91410) source (e.g., TBAF) or a base, to facilitate the transmetalation step.[6]

Advantages:

  • High Stability and Low Toxicity: Organosilanes are generally stable and easy to handle, with lower toxicity compared to organostannanes.[6]

  • Good Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.

Disadvantages:

  • Requirement for an Activator: The need for a fluoride source or a strong base can limit the substrate scope, particularly with base-sensitive functional groups.[6]

  • Variable Reactivity: The reactivity of the organosilane can be highly dependent on the substituents on the silicon atom.[6]

Organozinc Reagents (Negishi Coupling)

The Negishi coupling utilizes highly reactive organozinc reagents, which can lead to faster reaction times and milder reaction conditions.[3][10] The 2,4-difluorophenylzinc bromide can be readily prepared from 1-bromo-2,4-difluorobenzene (B57218) and activated zinc.[3]

Advantages:

  • High Reactivity: Organozinc reagents are highly nucleophilic, often resulting in rapid coupling reactions at room temperature.[3]

  • Excellent Functional Group Tolerance: The Negishi coupling is known for its broad functional group compatibility.[10]

Disadvantages:

  • Air and Moisture Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions and inert atmosphere techniques.

  • Preparation of Reagent: The organozinc reagent must be prepared in a separate step prior to the coupling reaction.

Grignard Reagents (Kumada Coupling)

The Kumada coupling is a classic cross-coupling reaction that employs readily available Grignard reagents.[4][5] This method can be highly effective for the synthesis of biaryls, often utilizing less expensive nickel catalysts in addition to palladium.[4]

Advantages:

  • Readily Available Reagents: Grignard reagents are among the most common and accessible organometallic compounds.

  • High Reactivity: The high reactivity of Grignard reagents can lead to efficient coupling.

Disadvantages:

  • Limited Functional Group Tolerance: Grignard reagents are highly basic and nucleophilic, making them incompatible with many functional groups (e.g., acidic protons, carbonyls).

  • Potential for Side Reactions: Homocoupling of the Grignard reagent can be a significant side reaction.

Organostannanes (Stille Coupling)

The Stille coupling is a versatile and widely used method for carbon-carbon bond formation, valued for its tolerance of a wide array of functional groups.[8][9] The organostannane reagents are generally stable to air and moisture.

Advantages:

  • Excellent Functional Group Tolerance: The Stille reaction is compatible with a vast range of functional groups.[8]

  • Stable Reagents: Organostannanes are typically stable and can be purified by chromatography.

Disadvantages:

  • Toxicity: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove from the final product.[8]

  • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin-containing byproducts.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of Potassium 2,4-Difluorophenyltrifluoroborate with 4-Bromoanisole

To a mixture of 4-bromoanisole (1.0 mmol), potassium 2,4-difluorophenyltrifluoroborate (1.2 mmol), palladium(II) acetate (B1210297) (2 mol%), and RuPhos (4 mol%) in a reaction vessel is added cesium carbonate (3.0 mmol). The vessel is evacuated and backfilled with argon. Degassed toluene (4 mL) and water (1 mL) are then added. The reaction mixture is stirred vigorously and heated to 85 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1]

Representative Negishi Coupling of 2,4-Difluorophenylzinc Bromide with 4-Bromoanisole

Preparation of 2,4-Difluorophenylzinc Bromide: To a suspension of activated zinc dust (1.5 mmol) in anhydrous THF (2 mL) under an argon atmosphere is added 1-bromo-2,4-difluorobenzene (1.0 mmol). The mixture is stirred at room temperature for 2 hours to form the organozinc reagent.

Coupling Reaction: In a separate flask, palladium(II) acetate (2 mol%) and SPhos (4 mol%) are dissolved in anhydrous THF (3 mL) under argon. To this solution is added 4-bromoanisole (0.8 mmol), followed by the freshly prepared solution of 2,4-difluorophenylzinc bromide. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the product.[3]

Conclusion

The choice of reagent for the synthesis of 2,4-difluorophenyl biaryls extends well beyond the traditional use of this compound. For Suzuki-Miyaura couplings, potassium trifluoroborates and MIDA boronates offer significant advantages in terms of stability and handling, leading to more robust and reproducible synthetic procedures. For researchers seeking alternative reactivity profiles or needing to circumvent the limitations of boronic acids, Hiyama, Negishi, Kumada, and Stille couplings provide a powerful toolkit. The selection of the optimal reagent and methodology will depend on a careful consideration of factors such as substrate compatibility, desired reaction conditions, and safety and environmental considerations. This guide provides a starting point for navigating these choices and designing efficient and reliable syntheses of valuable 2,4-difluorophenyl-containing molecules.

References

A Comparative Guide to Spectroscopic Validation of Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] Its widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials necessitates rigorous and unambiguous validation of the resulting products. This guide provides an objective comparison of the three primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Supported by experimental data and detailed protocols, this guide will assist researchers in selecting the most appropriate analytical strategy for their needs.

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique for the validation of Suzuki coupling products depends on a variety of factors, including the specific information required, the sample amount available, and the desired throughput. While each technique provides valuable information, they are often used in a complementary fashion to achieve a comprehensive structural elucidation.[1]

Table 1: Quantitative Comparison of Spectroscopic Techniques for the Analysis of Suzuki Coupling Products

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Primary Information Detailed atomic connectivity, 3D structure, and stereochemistry.[1]Molecular weight, elemental composition, and fragmentation patterns.[1]Presence or absence of specific functional groups.[2]
Sample Requirements ~1-10 mg, soluble in a deuterated solvent.[1]µg to ng scale, soluble and ionizable.[1]mg scale, solid or liquid.
Sensitivity Relatively low, typically requiring millimolar concentrations.[3]High, capable of detecting picomole to femtomole amounts.[3]Moderate, generally less sensitive than MS.
Resolution High, capable of distinguishing between structurally similar isomers.Very high (with HRMS), allowing for accurate mass determination to several decimal places.[4]Lower than NMR and MS, primarily identifies functional group regions.
Typical Analysis Time Moderate (minutes to hours per sample).[1]High (seconds to minutes per sample).[1]Fast (minutes per sample).
Quantitative Capability Excellent, particularly with quantitative NMR (qNMR) for determining yield and purity.[1][5]Generally semi-quantitative; can be quantitative with appropriate standards.[1]Primarily qualitative, but can be quantitative with calibration.
Key Advantage for Suzuki Products Unambiguous structure determination and isomeric differentiation.Confirmation of molecular weight and elemental formula.[1]Rapid confirmation of the disappearance of starting material functional groups and appearance of product functionalities.
Limitations Lower throughput, requires larger sample amounts.Does not provide detailed structural connectivity.Provides limited information on the overall molecular structure.

Experimental Protocols

To illustrate the practical application of these techniques, detailed protocols for the analysis of a model Suzuki coupling product, 4-phenyltoluene (formed from the reaction of 4-bromotoluene (B49008) and phenylboronic acid), are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of 4-phenyltoluene.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 4-phenyltoluene.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.[1]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the specific protons and carbons in the 4-phenyltoluene structure.

    • Expected ¹H NMR (CDCl₃, 400 MHz) signals for 4-phenyltoluene: δ 7.59 (d, J = 8.0 Hz, 2H), 7.48 (d, J = 8.0 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.32 (t, J = 7.2 Hz, 1H), 2.41 (s, 3H).

    • Expected ¹³C NMR (CDCl₃, 100 MHz) signals for 4-phenyltoluene: δ 141.2, 138.4, 137.0, 129.5, 128.7, 127.0, 126.9, 21.1.

Mass Spectrometry (MS) Protocol

Objective: To confirm the molecular weight and determine the elemental composition of 4-phenyltoluene using high-resolution mass spectrometry (HRMS).

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of the purified 4-phenyltoluene in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Calibrate the instrument to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass.

    • Expected HRMS data for 4-phenyltoluene (C₁₃H₁₂): Calculated m/z for [M]⁺: 168.0939. The measured mass should be within a few ppm of this value.[6][7]

Infrared (IR) Spectroscopy Protocol

Objective: To identify the characteristic functional groups present in 4-phenyltoluene and confirm the absence of starting material functionalities.

Methodology:

  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the purified 4-phenyltoluene with dry potassium bromide and pressing it into a thin, transparent disk.

    • For liquid samples (or a solution): Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup:

    • Place the sample holder in the IR spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Data Acquisition:

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Compare the observed peaks with known IR correlation tables to identify the functional groups present.

    • Expected IR peaks for 4-phenyltoluene (KBr, cm⁻¹):

      • ~3030 cm⁻¹ (aromatic C-H stretch)

      • ~2920 cm⁻¹ (aliphatic C-H stretch from the methyl group)

      • ~1600, 1500, 1450 cm⁻¹ (aromatic C=C stretching)[8]

      • ~820 cm⁻¹ (para-disubstituted benzene (B151609) C-H out-of-plane bend)

    • Confirm the absence of a C-Br stretching band (typically ~600-500 cm⁻¹) from the 4-bromotoluene starting material.

Visualizing the Process

To further clarify the relationships and workflows involved in the validation of Suzuki coupling products, the following diagrams are provided.

Suzuki_Coupling_Reaction cluster_catalytic_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetalation + Ar'-B(OR)2 + Base PdII_ArAr Ar-Pd(II)-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Validation_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Validation Start Starting Materials (Aryl Halide, Boronic Acid) Reaction Suzuki Coupling Reaction (Pd Catalyst, Base) Start->Reaction Workup Reaction Workup & Purification Reaction->Workup IR IR Spectroscopy Workup->IR Initial Check MS Mass Spectrometry Workup->MS Molecular Weight NMR NMR Spectroscopy Workup->NMR Detailed Structure Structure_Confirmation Structure Confirmed IR->Structure_Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation

Caption: A typical experimental workflow for the synthesis and validation of a Suzuki coupling product.

Technique_Relationship cluster_techniques Spectroscopic Techniques Validation Complete Product Validation NMR NMR (Connectivity) NMR->Validation Primary Evidence MS MS (Molecular Formula) NMR->MS Complementary IR IR (Functional Groups) NMR->IR Complementary MS->Validation Confirmatory Evidence MS->IR Complementary IR->Validation Supporting Evidence

Caption: The logical relationship between spectroscopic techniques for comprehensive product validation.

References

kinetic studies of Suzuki reactions with 2,4-Difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the formation of carbon-carbon bonds. For researchers, scientists, and professionals in drug development, the choice of boronic acid is a critical parameter that dictates the efficiency and success of this reaction. This guide provides a comparative analysis of the kinetic performance of 2,4-difluorophenylboronic acid against other commonly used boronic acids, supported by experimental data.

The introduction of fluorine atoms into phenylboronic acid significantly alters its electronic properties, which in turn influences the kinetics of the Suzuki-Miyaura reaction. The two electron-withdrawing fluorine atoms in this compound are expected to impact the transmetalation step of the catalytic cycle.

Comparative Kinetic Data

While a direct head-to-head comparison of the kinetics of this compound with a wide range of other boronic acids under identical conditions is not extensively documented in a single study, a comparative analysis can be pieced together from various sources. The following table summarizes available quantitative data and qualitative trends for the Suzuki-Miyaura coupling of different phenylboronic acids. It is important to note that direct comparisons of values should be made with caution as reaction conditions vary between studies.

Boronic AcidSubstituent EffectKey Kinetic Parameter(s)Reaction ConditionsSource
This compound Electron-withdrawingOxidative addition is the rate-determining step (theoretical).Catalyst: Ligand-free PdCl₂, Base: K₂CO₃, Solvent: DMF/H₂O, 75°C.[1]
Phenylboronic Acid Neutral (Reference)Turnover Frequency (TOF): ~50 h⁻¹Catalyst: G-COOH-Pd-10, Base: K₂CO₃, Solvent: Dioxane/H₂O, 70°C and 110°C.[2]
4-Fluorophenylboronic Acid Electron-withdrawingTOF: 67.1 h⁻¹Catalyst: G-COOH-Pd-10, Base: K₂CO₃, Solvent: Dioxane/H₂O, 110°C.[2]
2,6-Difluorophenylboronic Acid Electron-withdrawingApparent Relative Transmetalation Rate: 155 (vs. Phenylboronic Acid = 1)Not specified.BenchChem
4-Methoxyphenylboronic Acid Electron-donatingReaction completion in < 1 hour.Catalyst: Pd(NH₃)₄Cl₂, Base: Quaternary ammonium (B1175870) hydroxide, Solvent: H₂O with Triton X-100, 45°C.[3]

Key Observations:

  • Electron-withdrawing groups , such as the fluorine atoms in this compound and 4-fluorophenylboronic acid, generally lead to an increase in the rate of the Suzuki-Miyaura coupling. This is evident from the higher turnover frequency of 4-fluorophenylboronic acid compared to phenylboronic acid.

  • The number and position of fluorine substituents have a significant impact on the transmetalation rate. Studies on polyfluorophenylboronic acids indicate that the rate of transmetalation increases with the number of fluorine atoms. For instance, 2,6-difluorophenylboronic acid exhibits a dramatically faster transmetalation rate compared to phenylboronic acid. This suggests that this compound would also have an accelerated transmetalation step.

  • While electron-withdrawing groups can accelerate the desired reaction, they can also increase the rate of undesired side reactions, such as protodeboronation, especially under basic conditions at elevated temperatures. This presents a trade-off between reactivity and stability that must be managed through careful optimization of reaction conditions.

  • Electron-donating groups , such as the methoxy (B1213986) group in 4-methoxyphenylboronic acid, can also lead to efficient coupling, as demonstrated by the rapid reaction completion in the cited study.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reproducible kinetic data. The following is a generalized methodology for the kinetic analysis of Suzuki-Miyaura reactions.

Objective: To determine the initial rate, rate constant, and turnover frequency of the Suzuki-Miyaura coupling reaction between an aryl halide and a boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acid (e.g., this compound, phenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)

  • Internal standard for chromatographic analysis (e.g., dodecane, biphenyl)

  • Reaction vials, magnetic stir bars, heating block or oil bath

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (2.0-3.0 mmol), and the internal standard (0.5 mmol).

    • Add the palladium catalyst (0.1-2 mol%) and the ligand (if necessary).

    • Add the degassed solvent to achieve the desired concentration.

  • Reaction Execution and Monitoring:

    • Place the vial in a pre-heated heating block or oil bath set to the desired temperature and start vigorous stirring.

    • At regular time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of diethyl ether and water or a solution of a palladium scavenger).

  • Sample Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

    • Generate a calibration curve for the product to convert the peak area ratios to concentrations.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • The initial rate of the reaction can be determined from the slope of the initial linear portion of this plot.

    • To determine the reaction order with respect to each component, perform a series of experiments where the concentration of one component is varied while keeping the others constant.

    • The rate constant (k) can be calculated from the rate law determined from the reaction orders.

    • The Turnover Frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).

Visualizing the Process

To better understand the experimental and mechanistic aspects of these kinetic studies, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep1 Weigh Reactants: Aryl Halide, Boronic Acid, Base, Internal Standard prep2 Add Catalyst and Ligand prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Heat and Stir Reaction Mixture prep3->react1 react2 Withdraw Aliquots at Timed Intervals react1->react2 react3 Quench Aliquots react2->react3 analysis1 Analyze by GC/HPLC react3->analysis1 analysis2 Plot [Product] vs. Time analysis1->analysis2 analysis3 Determine Initial Rate, Rate Constant, and TOF analysis2->analysis3

Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (R¹-X) trans_complex R¹-Pd(II)L₂(R²) oa_complex->trans_complex Transmetalation (R²-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Strategic Application of 2,4-Difluorophenylboronic Acid in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the choice of reagents is a critical determinant of a project's success, influencing not only the reaction's outcome but also its overall cost-effectiveness. Among the vast array of available building blocks, 2,4-difluorophenylboronic acid has emerged as a valuable tool for the introduction of the 2,4-difluorophenyl moiety, a common structural motif in a variety of bioactive molecules and advanced materials. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, with a focus on its performance in the widely used Suzuki-Miyaura cross-coupling reaction compared to viable alternatives.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its mild reaction conditions and broad functional group tolerance. The performance of the boronic acid reagent is paramount to the success of this transformation.

This compound: A Case Study in the Synthesis of Diflunisal

A compelling example of the efficacy of this compound is in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). In a sonication-enhanced, ligand-free Suzuki-Miyaura cross-coupling reaction, 5-bromosalicylic acid was coupled with this compound to produce Diflunisal in an impressive 98% yield.[1] This high yield underscores the utility of this reagent in complex pharmaceutical synthesis.

Comparative Performance with Alternatives

To provide a clear comparison, the following table summarizes the performance of this compound against common alternatives in Suzuki-Miyaura coupling reactions. It is important to note that reaction yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Boron ReagentCoupling PartnerProductYield (%)Reference
This compound 5-Bromosalicylic AcidDiflunisal98%[1]
Phenylboronic Acid2,4-Dichloropyrimidine2-Phenyl-4-chloropyrimidine71%[2]
Potassium 2,4-Difluorophenyltrifluoroborate4-Bromobenzonitrile4-(2,4-Difluorophenyl)benzonitrile93-98%[3]
This compound MIDA EsterAryl HalideBiaryl Product(Data not readily available in direct comparison)

Key Observations:

  • High Efficiency: this compound demonstrates high efficiency in forming C-C bonds, as evidenced by the near-quantitative yield in the synthesis of Diflunisal.[1]

  • Fluorine Substitution: The presence of two electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the boronic acid, in some cases leading to higher yields compared to unsubstituted phenylboronic acid.

  • Alternative Reagents: Potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates have emerged as stable and effective alternatives to boronic acids.[3] They are often more stable to air and moisture, which can be a significant advantage in terms of storage and handling. While direct comparative yield data under identical conditions can be scarce, trifluoroborate salts have been shown to provide excellent yields in Suzuki-Miyaura couplings.[3]

Cost-Benefit Analysis

The choice of reagent is not solely based on performance but also on economic viability. The following table provides an approximate cost comparison for this compound and its alternatives. Prices are subject to change and may vary between suppliers.

ReagentSupplier Example & PurityPrice (USD) per Gram
This compound Chem-Impex, ≥99% (HPLC)~$3.71 (for 5g)
Phenylboronic AcidBoron Molecular, 97%~$0.12 - $0.19 (for 250g-1000g)
Potassium 2,4-DifluorophenyltrifluoroborateThermo Fisher Scientific, 95%~$29.00 (for 1g)
This compound MIDA EsterBLD Pharm(Price not readily available)

Analysis:

  • Cost of Fluorination: There is a significant cost premium associated with the fluorinated boronic acid and its derivatives compared to the unsubstituted phenylboronic acid.[4][5][6][7] This is a critical factor to consider in large-scale synthesis.

  • Value Proposition of this compound: The higher cost of this compound is often justified by the unique and beneficial properties that the 2,4-difluorophenyl moiety imparts to the final molecule. In pharmaceuticals, this can include enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles.

Experimental Protocols

To provide a practical context, detailed methodologies for key experiments are provided below.

Synthesis of Diflunisal via Suzuki-Miyaura Coupling

  • Materials: 5-bromosalicylic acid, this compound, palladium catalyst (e.g., Pd(OAc)2), a suitable base (e.g., K2CO3), and a solvent system (e.g., DMF/water).

  • Procedure:

    • To a reaction vessel, add 5-bromosalicylic acid (1.0 mmol), this compound (1.2-1.5 mmol), and the palladium catalyst (1-5 mol%).

    • Add the base (2.0-3.0 mmol) and the solvent system.

    • The reaction mixture can be heated and subjected to sonication to enhance the reaction rate.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

    • Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

    • The crude product is then purified, typically by column chromatography, to yield Diflunisal.[1]

General Protocol for Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials: Aryl halide (e.g., 2,4-dichloropyrimidine), phenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), and a solvent (e.g., 1,4-dioxane).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), phenylboronic acid (1.1 mmol), palladium catalyst (3 mol%), and base (2.0 mmol).

    • Add the anhydrous solvent.

    • Heat the reaction mixture to reflux with stirring.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, add water, and extract with an organic solvent.

    • The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[2]

Visualizing the Chemistry

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalation Product Transmetalation Product Coupled Product Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Synthesis: The Case of Belzutifan

The 2,4-difluorophenyl moiety is a key structural feature in the recently approved drug Belzutifan, a HIF-2α inhibitor used in the treatment of certain cancers. While the full synthesis is complex, a representative step involves the formation of a crucial intermediate containing this group.

Belzutifan_Synthesis reactant1 Indanone Derivative product Belzutifan Core Structure reactant1->product Coupling Reaction reactant2 2,4-Difluorophenyl Source reactant2->product

Caption: Simplified synthesis of the Belzutifan core structure.

Belzutifan's Mechanism of Action: A Signaling Pathway

Belzutifan functions by inhibiting the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor involved in cellular response to low oxygen levels (hypoxia), which is often hijacked by cancer cells to promote their growth and survival.

Belzutifan_Pathway Hypoxia Hypoxia HIF2a HIF-2α Hypoxia->HIF2a stabilizes HIF_complex HIF-2α/HIF-1β Complex HIF2a->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex DNA DNA HIF_complex->DNA binds to Gene_Expression Gene Expression (e.g., VEGF, EPO) DNA->Gene_Expression activates Tumor_Growth Tumor Growth, Angiogenesis Gene_Expression->Tumor_Growth Belzutifan Belzutifan Belzutifan->HIF2a inhibits binding to HIF-1β

Caption: Belzutifan inhibits the HIF-2α pathway, blocking tumor growth.

Conclusion

This compound is a highly effective reagent for the introduction of the 2,4-difluorophenyl group in organic synthesis, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. Its use can lead to high yields in the synthesis of complex molecules, including pharmaceuticals like Diflunisal. The primary drawback is its higher cost compared to unsubstituted phenylboronic acid. However, the unique and often beneficial properties conferred by the difluorophenyl moiety can provide significant value, justifying the additional expense. For researchers and drug development professionals, the decision to use this compound or its alternatives should be based on a careful consideration of the desired properties of the final product, the required reaction efficiency, and the overall project budget. The emergence of stable and effective alternatives like trifluoroborate salts and MIDA esters provides additional options, and a thorough evaluation of their performance and cost in the specific synthetic context is recommended.

References

Safety Operating Guide

Safe Disposal of 2,4-Difluorophenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2,4-Difluorophenylboronic acid and all associated waste as hazardous. Professional disposal by a licensed service is the required standard. Under no circumstances should this chemical be disposed of down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[1]
Body Protection A lab coat or other protective clothing to prevent skin contact.[3]
Respiratory For nuisance exposures or dust formation, use a NIOSH-approved respirator (e.g., N95 dust mask).[1]

Disposal Protocol

The primary and mandated disposal method for this compound is through a licensed hazardous waste disposal company.[1][5] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

Step-by-Step Disposal Workflow:

  • Waste Segregation and Collection:

    • Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

    • Solid Waste: This includes unused reagents, contaminated gloves, bench paper, and weighing papers.

    • Liquid Waste: This includes solutions containing the compound.

    • Do not mix with other waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents.[6]

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Ensure the label also indicates the associated hazards (e.g., "Irritant").

  • Storage:

    • Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep containers tightly closed.[3][4]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Ensure Proper Ventilation and Evacuate: Ensure the area is well-ventilated. For large spills, evacuate personnel from the immediate area.[1]

  • Wear Appropriate PPE: Before cleaning, don the required personal protective equipment as outlined in Table 1.

  • Containment and Cleanup:

    • Avoid generating dust.[1][3]

    • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[1][3][4]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place the contaminated absorbent into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated solids, unused reagent) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealable 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealable 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid storage Store Securely in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal_service Contact EHS or Licensed Waste Disposal Service for Pickup storage->disposal_service end End: Proper Disposal disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Difluorophenylboronic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2,4-Difluorobenzeneboronic acid, (2,4-Difluorophenyl)boranediol[1]

  • CAS Number: 144025-03-6[2][3][4][5][6]

  • Molecular Formula: C6H5BF2O2[2][4][7]

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][7]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or gogglesEN166 (EU) or NIOSH (US) approved[3][7]
Skin Protection Chemical resistant gloves and long-sleeved clothingInspect gloves prior to use[3][7]
Respiratory Protection Nuisance Exposure: Particle respiratorHigher Level Protection: Air-purifying respirator with appropriate cartridgesP95 (US) or P1 (EU) OV/AG/P99 (US) or ABEK-P2 (EU) [7]

Standard Operating Procedure for Handling

Adherence to the following step-by-step procedure is critical to ensure safety when working with this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3][7]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Inspect all PPE for integrity before use.[7]

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.[3][7]

  • Measure and dispense the chemical carefully to prevent spills.

  • Avoid contact with skin and eyes.[1][7]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[1][7]

  • Decontaminate the work surface.

  • Properly remove and dispose of contaminated gloves and other disposable PPE.[7]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3][7]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[2][3][7]

  • Collect the material in a suitable, closed container for disposal.[2][3][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect excess material and any contaminated disposables in a clearly labeled, sealed container.

Disposal Method:

  • Dispose of the waste through a licensed professional waste disposal service.[7]

  • Do not allow the product to enter drains or waterways.[1][3][7]

  • Contaminated packaging should be disposed of as unused product.[7]

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations and the integral role of safety measures when handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Verify Engineering Controls (Fume Hood, Eyewash) B Select & Inspect PPE A->B C Don PPE B->C D Handle Chemical (Avoid Dust/Contact) C->D E Post-Handling Cleanup D->E H Spill Occurs D->H I Exposure Occurs D->I F Segregate Hazardous Waste E->F G Dispose via Licensed Service F->G J Follow Spill Response Protocol H->J K Administer First Aid I->K

Caption: Procedural workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,4-Difluorophenylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.